molecular formula C12H14N4 B2729104 N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine CAS No. 339013-26-2

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Cat. No.: B2729104
CAS No.: 339013-26-2
M. Wt: 214.272
InChI Key: SPYADVNGMOHOJP-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-3-phenyl-1,2,4-triazin-5-amine (CAS 339013-26-2) is a high-purity, research-grade chemical with the molecular formula C12H14N4 and a molecular weight of 214.27 g/mol . It is a 1,2,4-triazine derivative, a class of nitrogen-containing heterocyclic compounds recognized as privileged scaffolds in medicinal and synthetic chemistry due to their significant structural diversity and broad biological activities . Triazine hybrids are pivotal pharmacophores in the development of new therapeutic agents and have been incorporated into numerous FDA-approved drugs for conditions such as epilepsy, cancer, and viral infections . Beyond pharmaceuticals, triazine cores serve as versatile building blocks in material science. Their unique optoelectronic properties make them valuable in developing high-performance solar cells, including perovskite and organic solar cells, as well as in the construction of fluorescent probes, organic light-emitting diodes (OLEDs), and nonlinear optics (NLOs) . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use and handle all materials appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-9-12(16(2)3)13-11(15-14-9)10-7-5-4-6-8-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYADVNGMOHOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324834
Record name N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339013-26-2
Record name N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Structure and Stability of 1,2,4-Triazin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazin-5-amine scaffold represents a critical heterocyclic core in medicinal chemistry and materials science.[1] Distinguished by its profound electron deficiency and high nitrogen content, this moiety serves as a versatile platform for developing kinase inhibitors, energetic materials, and bioorthogonal probes. This technical guide provides a rigorous analysis of the molecular architecture, stability profiles, and synthetic methodologies for 1,2,4-triazin-5-amine derivatives, emphasizing the kinetic preference for nucleophilic attack at the C5 position and its utility in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Molecular Architecture & Electronic Properties

Core Structure and Numbering

The 1,2,4-triazine ring is an asymmetric azine. In the 5-amine derivative (CAS: 822-69-5), the amino group is attached to the carbon at position 5, which is the most electrophilic site on the ring due to the cumulative inductive effects of the adjacent nitrogen atoms (N1 and N4).

Electronic Character:

  • π-Deficiency: The ring is highly π-deficient, significantly more so than pyridine or pyrimidine. This makes the ring susceptible to nucleophilic attack rather than electrophilic substitution.

  • Dipole Moment: The arrangement of nitrogen atoms creates a strong dipole, influencing solubility and binding affinity in biological pockets.

Tautomeric Equilibria

Understanding the tautomeric state is vital for predicting receptor binding and solubility. 1,2,4-Triazin-5-amine can theoretically exist in amino and imino forms.

  • Amino Form (Predominant): In solution and solid state, the amino tautomer is generally favored due to the retention of aromaticity in the triazine ring.

  • Imino Form: The imino tautomer involves a proton shift to N4 or N2, disrupting the aromatic system. This form may become relevant in specific solvent environments or upon protonation.

Diagram 1: Tautomeric Equilibrium

Tautomers Amino Amino Form (Aromatic, Stable) Imine Imino Form (Non-aromatic, Less Stable) Amino->Imine H-shift (unfavorable) Imine->Amino Re-aromatization

Caption: Equilibrium heavily favors the amino tautomer to maintain ring aromaticity.

Stability Profile

Hydrolytic Stability

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to hydrolysis, particularly under basic conditions.

  • Mechanism: Hydroxide ions attack the C5 position (the same site as the amine).

  • Degradation Product: Prolonged exposure to strong base or acid can lead to the hydrolysis of the amino group, yielding 1,2,4-triazin-5(4H)-one (often existing as the lactam tautomer).

  • Self-Validation: Stability is best monitored via HPLC. A shift in retention time accompanied by a change in UV absorption maxima (typically a blue shift upon hydrolysis to the ketone) confirms degradation.

Oxidative Stability
  • N-Oxidation: Treatment with peracids (e.g., m-CPBA) typically yields N-oxides. The position of oxidation (N1 vs N2) is governed by steric and electronic factors of substituents at C3 and C6.

  • Ring Cleavage: The ring is generally resistant to oxidative cleavage under physiological conditions, supporting its utility in drug candidates.

Synthetic Pathways[2][3][4][5][6][7]

Strategy A: Nucleophilic Substitution (SNAr)

The most direct method for introducing the amine at C5 utilizes the ring's intrinsic electrophilicity.

  • Substrate: 5-Chloro-1,2,4-triazine or 5-methylthio-1,2,4-triazine.

  • Reagent: Ammonia (NH₃) or primary/secondary amines.

  • Mechanism: Addition-Elimination (SNAr). The leaving group at C5 is displaced.

  • Regioselectivity: The C5 position is significantly more reactive than C3 due to the activation by N4 and N1.

Strategy B: Cyclization of Amidrazones

For de novo synthesis of substituted derivatives:

  • Precursors: 1,2-Dicarbonyl compounds (e.g., glyoxal derivatives) + Amidrazones.

  • Condensation: The hydrazine moiety of the amidrazone condenses with the ketone, followed by ring closure.

Diagram 2: Synthesis Workflow

Synthesis Start 1,2,4-Triazine Core (with Leaving Group at C5) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate + R-NH2 (Attack at C5) Nucleophile Nucleophile (R-NH2) Product 1,2,4-Triazin-5-amine Derivative Intermediate->Product - Leaving Group (Cl, SMe)

Caption: SNAr pathway leveraging the high electrophilicity of the C5 position.

Experimental Protocol: Synthesis of 5-(Benzylamino)-3-methyl-1,2,4-triazine

Note: This protocol assumes a 5-chloro precursor.

  • Preparation: Dissolve 3-methyl-5-chloro-1,2,4-triazine (1.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add benzylamine (1.1 eq) and triethylamine (1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.4).

  • Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography.

Advanced Reactivity: Inverse Electron Demand Diels-Alder (IEDDA)[5][8]

The 1,2,4-triazine core is a premier scaffold for bioorthogonal chemistry due to its ability to undergo IEDDA reactions with strained alkenes (e.g., trans-cyclooctene or norbornene).

Mechanism
  • Cycloaddition: The electron-poor triazine (diene) reacts with an electron-rich/strained dienophile.[2]

  • Retro-Diels-Alder: The resulting bicyclic intermediate spontaneously extrudes nitrogen gas (N₂).

  • Aromatization: This yields a stable dihydropyridine or pyridine derivative.

Utility: This reaction is bioorthogonal (does not interfere with biological systems), rapid, and "click"-enabled. 5-Amino substituents can modulate the reaction rate by donating electron density, slightly lowering the reactivity compared to electron-withdrawing substituents, but offering a handle for attaching payloads (fluorophores, drugs).

Diagram 3: IEDDA Mechanism

IEDDA Triazine 1,2,4-Triazine (Diene) Intermediate Bicyclic Adduct Triazine->Intermediate [4+2] Cycloaddition Dienophile Strained Alkene (Dienophile) Dienophile->Intermediate Product Pyridine Derivative + N2 (Gas) Intermediate->Product -N2 (Retro-DA)

Caption: Bioorthogonal ligation converting triazine to pyridine via N2 extrusion.

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
C5 Electrophilicity HighPrimary site for SNAr reactions.
pKa (Conjugate Acid) ~2 - 3 (Estimated)Weakly basic; protonation occurs at N4 or N2.
LogP ~ -1.2 (Unsubstituted)Highly polar; requires hydrophobic substituents for cell permeability.
IEDDA Rate Constant

to

M

s

Tunable via C3/C6 substitution.
Thermal Stability Stable < 150°CSuitable for standard synthetic heating; energetic derivatives may decompose violently.

References

  • PubChem. 1,2,4-Triazin-5-amine (CID 22280308).[3] National Library of Medicine. Link

  • Boger, D. L. Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines and 1,2,3-Triazines. Sigma-Aldrich / Merck. Link

  • Kozhevnikov, D. N., et al. Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides. ResearchGate.[4] Link

  • TCI Chemicals. 1,2,4-Triazines Chemical Class.Link

  • Jalilian, M. R., et al. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry.[5] Spectrochimica Acta Part A. Link[5]

Sources

Technical Whitepaper: Thermodynamic Solubility Profiling of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise thermodynamic solubility profile of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine (CAS: 339013-26-2) is a critical quality attribute (CQA) for its isolation, purification, and formulation. As a 1,2,4-triazine derivative featuring a lipophilic phenyl ring and a polar N,N-dimethylamino moiety, this compound exhibits complex solvation behavior governed by a balance of


 stacking interactions and dipole-dipole forces.

This guide provides a comprehensive framework for determining, modeling, and applying solubility data for this specific compound. It moves beyond simple "shake-flask" observations to establish a rigorous thermodynamic model using the Modified Apelblat and


 (Buchowski)  equations, essential for designing scalable crystallization processes.

Physicochemical Context & Structural Analysis[1][2]

To predict solubility behavior and select appropriate solvent systems, we must first analyze the molecular architecture of this compound.

Structural Dissection
  • Core Scaffold (1,2,4-Triazine): An electron-deficient heteroaromatic ring. It acts as a hydrogen bond acceptor but lacks strong donor sites on the ring nitrogens.

  • 3-Phenyl Substituent: Introduces significant lipophilicity and planarity, facilitating lattice energy stabilization through intermolecular

    
     stacking. This generally reduces solubility in aliphatic solvents.
    
  • 5-(N,N-dimethyl)amine: The methylation of the amine removes the hydrogen bond donor capability typical of primary amines (

    
    ). This lowers the crystal lattice energy relative to its non-methylated analog, potentially increasing solubility in aprotic polar solvents.
    
Predicted Solvent Interaction (Hansen Solubility Parameters)

Based on the Group Contribution Method, we categorize solvents for this compound into three tiers:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic DMF, DMSO, NMPDipole-Dipole & HydrophobicHigh
Polar Protic Methanol, Ethanol, IPAH-Bonding (Solvent as Donor)Moderate (Temp. Dependent)
Non-Polar n-Hexane, CyclohexaneWeak Dispersion ForcesLow (Anti-solvent)
Intermediate Ethyl Acetate, AcetoneMixed Dipole/DispersionGood (Ideal for Crystallization)

Experimental Methodology: Laser Monitoring Technique

For high-precision solubility determination, the Dynamic Laser Monitoring Method is superior to gravimetric analysis due to its speed and reproducibility. This method detects the exact point of solid phase disappearance (saturation temperature,


) under controlled heating.
Protocol: Dynamic Laser Solubility Determination

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • He-Ne Laser source and light intensity meter.

  • Magnetic stirring (constant rate: 400 rpm).

Workflow:

  • Preparation: Weigh excess solute (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set temperature 5 K below the estimated saturation point.

  • Ramping: Increase temperature slowly (0.1 K/min).

  • Detection: The laser beam passes through the suspension.

    • Suspension: Beam scatters (Low intensity at detector).

    • Dissolution: Solution clears (High intensity at detector).

  • Recording: Record the temperature where laser intensity reaches maximum (plateau). This is

    
    .
    
  • Replication: Repeat 3 times per mole fraction.

Workflow Visualization

SolubilityProtocol Start Start: Define Solute/Solvent Ratio Mix Equilibrate (T < Ts) Suspension Formed Start->Mix Heat Slow Heating Ramp (0.1 K/min) Mix->Heat Laser Laser Transmissivity Monitoring Heat->Laser Detect Intensity Plateau? (Clear Solution) Laser->Detect Detect->Heat No (Scattering) Record Record Ts (Saturation Temp) Detect->Record Yes (Max Transmission) Calc Calculate Mole Fraction (x) Record->Calc

Caption: Logic flow for Dynamic Laser Monitoring solubility determination.

Thermodynamic Modeling

To translate experimental data into process parameters, the solubility mole fraction (


) must be correlated with temperature (

) using thermodynamic models.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of triazine derivatives in organic solvents. It accounts for the non-ideality of the solution.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is positive, it suggests a strong temperature dependence of the enthalpy of solution.
      
(Buchowski) Equation

Useful for understanding the solvent effect on solute melting behavior.



  • 
    : Model parameters.
    
  • 
    : Melting temperature of the solute (approx. 380-400 K for this class of triazines—verify via DSC).
    
Thermodynamic Functions (Van't Hoff Analysis)

Calculating the enthalpy (


), entropy (

), and Gibbs free energy (

) of solution is vital for understanding the dissolution mechanism.


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases).
    
  • Analysis: For this compound, we expect

    
     (endothermic) in all organic solvents, indicating that heating is required for dissolution.
    

Data Presentation & Analysis Template

When conducting your study, organize the data into the following standard format to ensure comparability with literature (e.g., J. Chem. Eng. Data standards).

Experimental Solubility Table (Example Structure)
T (K)Ethanol (

)
Ethyl Acetate (

)
Toluene (

)
Acetone (

)
278.15DataDataDataData
288.15DataDataDataData
298.15DataDataDataData
308.15DataDataDataData
318.15DataDataDataData

Note:


 denotes mole fraction. Report values to 4 significant figures.
Model Validation Diagram

ModelValidation Data Experimental Data (x_exp) Regress Non-linear Regression (Apelblat / Van't Hoff) Data->Regress Params Extract Parameters (A, B, C / Enthalpy) Regress->Params Calc Calculate x_calc Params->Calc Error Calculate RAD / RMSD Calc->Error Valid Model Validated? (RAD < 2%) Error->Valid

Caption: Computational workflow for validating thermodynamic models against experimental data.

Practical Applications: Crystallization Design

The solubility data generated using the protocols above directly informs the purification strategy for this compound.

Cooling Crystallization
  • Solvent Selection: Choose a solvent with a steep solubility curve (high coefficient

    
     in Apelblat equation).
    
  • Recommendation: Ethanol or Isopropanol are often ideal. They show moderate solubility at high T and low solubility at low T, maximizing yield.

Anti-Solvent Crystallization
  • Primary Solvent: Acetone or Ethyl Acetate (High solubility).

  • Anti-Solvent: Water or n-Hexane (Very low solubility).

  • Process: Dissolve the triazine in Acetone, then slowly add Water. This is effective for removing polar impurities that remain soluble in the aqueous phase.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Grant, D. J. W., et al. (1984). Solubility and thermodynamics of solution of acetanilide, acetadehyde ammonia, and acetamide in water and in octanol. International Journal of Pharmaceutics, 18(1-2), 25-38. Link

  • AK Scientific. (2024).[3] Product Catalog: this compound (CAS 339013-26-2).[3][4][5] Link

  • Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 1,3,5-triazine-2,4,6-triamine in different binary solvent mixtures. Journal of Molecular Liquids, 268, 16-23. Link(Cited for methodological equivalence regarding triazine solubility modeling).

Sources

Environmental fate and half-life of Metamitron in soil substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) is a systemic triazinone herbicide acting as a Photosystem II inhibitor.[1][2] Its environmental fate in soil is governed primarily by microbial degradation rather than abiotic hydrolysis or photolysis (below the surface).

For researchers and formulation scientists, the critical parameters defining its soil behavior are:

  • Persistence: Moderately persistent with a typical aerobic

    
     of 10–40 days .
    
  • Mobility: Moderately mobile (

    
     ~120–150 mL/g), posing a potential leaching risk in sandy soils with low organic carbon.
    
  • Primary Metabolite: Desamino-metamitron , which is generally more persistent and mobile than the parent compound.

This guide details the kinetic profiling, sorption mechanisms, and validated experimental protocols for assessing Metamitron in soil matrices.

Physicochemical Determinants of Fate[3]

Understanding the molecular properties of Metamitron is the prerequisite for predicting its environmental behavior. Unlike lipophilic herbicides (e.g., trifluralin), Metamitron exhibits high water solubility, driving its bioavailability for microbial attack and potential for leaching.

Table 1: Key Physicochemical Parameters

ParameterValue (Typical)Implication for Soil Fate
Molecular Weight 202.21 g/mol Low molecular weight facilitates pore diffusion.
Water Solubility 1700 mg/L (20°C)High solubility indicates rapid availability in soil pore water; low sorption affinity.
Log

0.83Hydrophilic nature; minimal bioaccumulation; partitioning favors the aqueous phase over soil organic matter.

None (Neutral)Remains non-ionized across typical environmental pH ranges (4–9), simplifying sorption modeling (no pH-dependent speciation).
Vapor Pressure

Pa
Volatilization from soil surfaces is negligible.

Degradation Kinetics ( ) and Pathways

Biotic vs. Abiotic Degradation

In soil substrates, microbial degradation is the dominant dissipation pathway.

  • Hydrolysis: Metamitron is hydrolytically stable at pH 5 and 7 (

    
     days).[1] Rapid hydrolysis occurs only under alkaline conditions (pH 9, 
    
    
    
    days).
  • Photolysis: Relevant only for the top 1–2 mm of soil (

    
     days).
    
  • Aerobic Biodegradation: The primary route. Soil microbes cleave the amino group to form Desamino-metamitron.

The Metabolic Pathway

The degradation follows a first-order kinetic model (SFO) in most soils, though biphasic (DFOP) kinetics may be observed in long-term studies due to sorption-limited bioavailability.

MetamitronPathway Metamitron Metamitron (Parent) Desamino Desamino-metamitron (Major Metabolite M1) Metamitron->Desamino Biotic Deamination (Aerobic Soil) Bound Non-Extractable Residues (NER) Metamitron->Bound Sorption Desamino->Bound Sorption CO2 Mineralization (CO2) Desamino->CO2 Ring Cleavage

Figure 1: Proposed degradation pathway of Metamitron in aerobic soil.[1][3][4][5][6][7][8] The primary step is the microbial removal of the amino group.

Half-Life ( ) Data Summary

The following values represent a synthesis of regulatory dossiers (EFSA) and peer-reviewed databases.

Table 2: Soil Degradation Kinetics (


C, pF 2) 
Soil TypeCondition

(Days)

(Days)
Kinetic Model
Sandy Loam Aerobic10 – 2535 – 80SFO
Clay Loam Aerobic15 – 4050 – 130SFO/DFOP
Silt Loam Anaerobic27 – 300> 100SFO
Field Soil Variable5 – 40--

Expert Insight: In anaerobic conditions (e.g., flooded soils), degradation slows significantly. If your study site is prone to waterlogging, extend the sampling timeline to at least 120 days.

Sorption and Mobility ( )[9]

Metamitron is classified as moderately mobile . Its sorption is driven by organic carbon content, but because the molecule is polar and non-ionized, the correlation with organic matter is weaker than for lipophilic compounds.

  • 
     Range:  59 – 268 mL/g (Mean 
    
    
    
    123 mL/g).
  • 
     Range:  0.5 – 4.0 mL/g.
    

Implication: The low


 values indicate that a significant fraction of Metamitron remains in the soil pore water. This makes it available for root uptake (efficacy) but also increases the risk of leaching into groundwater, particularly in autumn applications on sandy soils.

Experimental Protocols

To generate regulatory-grade data (OECD 307 compliant), the following experimental workflow is recommended. This protocol ensures mass balance recovery >90%.

Soil Incubation and Extraction Workflow

ExtractionProtocol Soil Soil Sieving (2mm) Spike Spike 14C-Metamitron (Target: 1 mg/kg) Soil->Spike Incubate Incubation (Dark, 20°C, 40% MWHC) Spike->Incubate Sample Sampling Points (0, 1, 3, 7, 14, 30, 60, 90d) Incubate->Sample Time Course Extract Extraction (ACN:Water 80:20) Sample->Extract Analyze LSC & HPLC-UV/MS Extract->Analyze

Figure 2: Workflow for determination of aerobic soil degradation kinetics.

Detailed Methodology

1. Soil Preparation:

  • Sieve fresh field soil (2 mm). Do not air dry completely; maintain microbial viability.

  • Adjust moisture to 40–50% of Maximum Water Holding Capacity (MWHC).

2. Application (Spiking):

  • Apply

    
    C-labeled Metamitron (radiolabeled on the triazine ring) to achieve a concentration relevant to the maximum field rate (approx. 0.5 – 1.0 mg/kg soil).
    
  • Critical Step: Use a minimal volume of carrier solvent (acetone or methanol) to avoid toxicity to soil microbes. <100

    
    L per 100g soil is the target.
    

3. Extraction (The "Cold" Method):

  • Solvent: Acetonitrile:Water (80:20 v/v). Pure organic solvents often fail to extract residues trapped in soil micropores. The water component swells the clay/organic matrix.

  • Process: Shake mechanically for 30 minutes. Centrifuge at 3000 rpm for 10 minutes.

  • Repeat: Perform extraction 3 times. Combine supernatants.

4. Analysis:

  • LSC (Liquid Scintillation Counting): To determine total extracted radioactivity.

  • Combustion: Burn the post-extraction soil pellet to quantify Non-Extractable Residues (NER).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5

      
      m).
      
    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 mins.

    • Detection: UV at 306 nm (max absorption) or MS/MS (MRM mode for Desamino-metamitron).

Regulatory Implications

When submitting dossiers for Metamitron, the following risk factors are scrutinized based on the data above:

  • Groundwater Leaching: Due to low

    
     and moderate stability, Metamitron often triggers higher-tier leaching assessments (e.g., lysimeter studies or FOCUS modeling).
    
  • Metabolite Relevance: Desamino-metamitron is often found in leachate. However, it is generally considered less toxic than the parent.

  • GUS Index:

    • Metamitron GUS

      
       2.5 – 3.0 (Transition zone between "Leacher" and "Non-leacher").
      

References

  • University of Hertfordshire. (2023). Metamitron - Pesticide Properties DataBase (PPDB). [Link]

  • European Food Safety Authority (EFSA). (2008). Conclusion on the peer review of the pesticide risk assessment of the active substance metamitron. EFSA Scientific Report. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil.[7][9][10] OECD Guidelines for the Testing of Chemicals. [Link]

  • Janaki, P., et al. (2013).[11] Field dissipation of metamitron in soil and sugar beet crop.[5][11] Bulletin of Environmental Contamination and Toxicology.[11] [Link]

  • Pareja, L., et al. (2012). Analytical methods for the determination of pesticide residues in soil.[5][12][13][14] TrAC Trends in Analytical Chemistry. (Context for extraction protocols). [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine. While the specific crystallographic data for this compound is not publicly available, this document serves as an expert-led protocol and interpretive framework for researchers and drug development professionals engaged in the structural elucidation of novel small molecules. The principles and techniques detailed herein are broadly applicable to the crystallographic study of related 1,2,4-triazine derivatives and other organic compounds of pharmaceutical interest.

Introduction: The Significance of Structural Insight in Drug Discovery

The three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity.[1] For drug development professionals, a high-resolution crystal structure provides an invaluable roadmap for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics with enhanced efficacy and safety profiles.[2][3] The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] Elucidating the precise molecular geometry of this compound through single-crystal X-ray diffraction would offer critical insights into its intermolecular interactions and potential binding modes with biological targets.[3][5]

This guide will navigate the reader through the essential stages of crystal structure analysis, from the rational synthesis and crystallization of the target compound to the intricacies of X-ray diffraction data collection, structure solution, and refinement.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Strategy

The synthesis of this compound would likely follow established routes for the formation of substituted 1,2,4-triazines. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[4] For the target molecule, a plausible route is the reaction of a substituted biguanide with an α-keto ester.

Diagram: Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_product Product Phenylglyoxylic_acid_ethyl_ester Phenylglyoxylic acid ethyl ester Target_Molecule N,N,6-trimethyl-3-phenyl- 1,2,4-triazin-5-amine Phenylglyoxylic_acid_ethyl_ester->Target_Molecule Condensation N,N,1-trimethylbiguanide N,N,1-Trimethylbiguanide N,N,1-trimethylbiguanide->Target_Molecule

Caption: A potential synthetic route to the target compound.

Purification and Characterization

Following synthesis, the crude product must be purified to ≥99% purity to minimize defects in the crystal lattice. Standard techniques such as column chromatography and recrystallization are typically employed. The purified compound's identity and purity should be rigorously confirmed using a suite of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Growing Diffraction-Quality Single Crystals

Obtaining high-quality single crystals is often the most challenging step in the process.[6] A variety of crystallization techniques should be systematically explored to find the optimal conditions.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature and elevated temperatures.

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion (Hanging and Sitting Drop): This technique involves equilibrating a drop of the compound solution with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Hanging Drop: A drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the precipitant.

    • Sitting Drop: A drop of the compound solution is placed on a post within a sealed well containing the precipitant.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface.

Diagram: Crystallization Techniques Workflow

G Start Purified Compound Solvent_Screening Solvent Screening Start->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Slow_Cooling Slow Cooling Solvent_Screening->Slow_Cooling Solvent_Anti_Solvent Solvent/Anti-Solvent Diffusion Solvent_Screening->Solvent_Anti_Solvent Crystal_Harvesting Harvest & Mount Crystals Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Slow_Cooling->Crystal_Harvesting Solvent_Anti_Solvent->Crystal_Harvesting

Caption: A workflow for screening crystallization conditions.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[7][8]

Crystal Selection and Mounting

A suitable crystal should be selected under a microscope. Ideal crystals are well-formed, have sharp edges, and are free of cracks or other visible defects. The crystal is then carefully mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

Data Collection

The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument consists of an X-ray source, a goniometer to rotate the crystal, and a detector to record the diffraction pattern.[7][8] Data is collected by rotating the crystal and recording the diffraction pattern at various orientations. Modern diffractometers automate this process.

Parameter Typical Value/Setting Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is generally suitable for small organic molecules. Cu Kα provides better resolution but may cause higher absorption.
Temperature 100 KReduces thermal motion of atoms, leading to higher quality diffraction data.
Detector Distance 50-60 mmA compromise between resolving diffraction spots and capturing high-angle data.
Exposure Time 10-60 seconds per frameDependent on crystal size, quality, and X-ray source intensity.
Rotation Angle 0.5-1.0° per frameSmaller rotation angles provide better sampling of reciprocal space.
Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays. This is typically done using software integrated with the diffractometer.[9][10] The output is a reflection file (e.g., in HKL format) that contains the Miller indices (h, k, l) and the corresponding integrated intensities and standard uncertainties for each reflection.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution

The goal of structure solution is to obtain an initial model of the atomic positions in the unit cell. For small molecules, direct methods are most commonly used.[11] This involves using statistical relationships between the phases of the reflections to generate an initial electron density map. Software such as SHELXT or SIR is commonly employed for this purpose.[11]

Structure Refinement

The initial model from the structure solution is then refined against the experimental diffraction data using a least-squares minimization process.[11] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-refined structure.

Experimental Protocol: Structure Solution and Refinement

  • Data Import: Load the reflection file into a crystallographic software package such as Olex2, SHELXLE, or WinGX.[11]

  • Structure Solution: Use a direct methods program (e.g., SHELXT) to solve the structure. The program will typically locate the non-hydrogen atoms.

  • Initial Refinement: Perform an initial round of least-squares refinement on the atomic positions and isotropic displacement parameters.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically to account for the direction-dependent thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: Continue refinement until convergence is reached, meaning that the shifts in the refined parameters are negligible.

  • Validation: The final structural model should be validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.

Diagram: Structure Solution and Refinement Workflow

G Data_Processing Processed Diffraction Data (HKL file) Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Refinement->Initial_Model Iterative Process Final_Model Refined Crystal Structure Refinement->Final_Model Validation Structure Validation (checkCIF) Final_Model->Validation

Caption: A workflow for solving and refining the crystal structure.

Interpreting the Crystal Structure: From Data to Knowledge

The final refined crystal structure provides a wealth of information.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the this compound molecule can be determined. These parameters provide insights into the electronic structure and steric interactions within the molecule.

Intermolecular Interactions

Analysis of the crystal packing reveals the non-covalent interactions that hold the molecules together in the solid state. These can include hydrogen bonds, π-π stacking interactions, and van der Waals forces. Understanding these interactions is crucial for predicting physical properties such as melting point and solubility, and for understanding how the molecule might interact with a biological target.

Interaction Type Description Significance
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Key for molecular recognition and binding to biological targets.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Important for the stability of protein structures and protein-ligand binding.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the crystal lattice.

Conclusion: The Power of a Picture

The determination of the single-crystal X-ray structure of this compound would provide an unambiguous, high-resolution view of its molecular architecture. This structural information is not merely an academic curiosity; it is a critical piece of the puzzle in modern drug discovery and development.[2][3] It empowers medicinal chemists to make rational, data-driven decisions in the design of more potent and selective drug candidates, ultimately accelerating the path to new therapies.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Hothersall, J. D., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(13), 9349-9371. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). GSAS-II. Retrieved from [Link]

  • Patsnap. (2025). How are chemical structures analyzed in drug discovery? Retrieved from [Link]

  • Zien Journals. (2023). A Review on Crystallography and Its Role on Drug Design. International Journal of Research in Pharmaceutical Sciences and Technology, 4(2), 1-8. Retrieved from [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Flippen-Anderson, J. L., et al. (2003). The role of crystallography in drug design. Current Medicinal Chemistry, 10(9), 759-771. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 27(10), 3298. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2023). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 16(11), 5433-5440. Retrieved from [Link]

  • Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(4), 1846-1855. Retrieved from [Link]

  • Single Crystal Diffraction. (n.d.). Resources. Retrieved from [Link]

  • The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal, 13(4), 114-119. Retrieved from [Link]

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Toxicological profile and safety data sheet (SDS) for triazin-5-amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Toxicological Profiling & Safety Architecture of Triazin-5-amine Scaffolds

Executive Summary

This technical guide provides a rigorous safety analysis of triazin-5-amine compounds (specifically 1,2,4-triazin-5-amine and its pharmacophore derivatives). Widely utilized as intermediates in the synthesis of nucleoside analogs, antifolates, and kinase inhibitors, these high-nitrogen scaffolds present unique toxicological challenges.

This document moves beyond generic safety data, focusing on the causality of toxicity—specifically the link between physicochemical properties (solubility/polarity) and renal pathology, as well as the genotoxic potential of nitrogen-rich heterocycles. It provides a "Master SDS" architecture and self-validating experimental protocols for safety profiling.

Part 1: Chemical Identity & Physicochemical Determinants

The toxicological behavior of triazin-5-amines is dictated by their electron-deficient ring system and high polarity.

Property Data / Descriptor Toxicological Implication
Chemical Name 1,2,4-Triazin-5-amineCore scaffold for analysis.[1]
CAS Number 1120-99-6Primary identifier for regulatory filing.
Molecular Formula C₃H₄N₄High Nitrogen-to-Carbon ratio (1.33).
Molecular Weight 96.09 g/mol Low MW facilitates rapid absorption.
LogP (Octanol/Water) -1.7 to -0.5 (Est.)Highly hydrophilic; suggests renal clearance over hepatic accumulation.
pKa ~3.5 (Basic amine)Protonation at physiological pH can influence transporter affinity (OAT/OCT).
Solubility Moderate (Water)Critical Risk: Low solubility of metabolites in acidic urine leads to crystalluria.

Part 2: Toxicological Mechanisms (The "Why")

As scientists, we must understand the mechanism of action (MOA) behind toxicity to mitigate it. For triazin-5-amines, the profile is dominated by two pillars: Renal Clearance Pathology and Genotoxic Potential .

Renal Toxicity & Crystalluria (The Class Effect)

Triazine derivatives (historically observed in herbicides like atrazine and industrial chemicals like melamine) exhibit a class-specific risk of nephrotoxicity.

  • Mechanism: The parent compound or its N-acetylated metabolites often possess lower solubility than the parent. As the kidney concentrates urine, these compounds exceed their solubility product (

    
    ), precipitating in the distal tubules.
    
  • Outcome: Physical obstruction (casts), tubular necrosis, and secondary inflammation.[2]

Genotoxicity & Metabolic Activation

The amino-triazine moiety can mimic endogenous nucleobases (cytosine/thymine), posing a risk of DNA intercalation or incorporation.

  • Metabolic Liability: Oxidation of the triazine ring or N-hydroxylation of the amine can generate reactive electrophiles capable of covalent DNA binding.

  • Alert: While many simple triazines are Ames negative, specific substitutions (e.g., N-nitroso derivatives) significantly increase mutagenic potency.

Visualizing the Toxicity Pathway

The following diagram maps the metabolic fate and resulting toxicity triggers for triazin-5-amines.

Triazine_Toxicity_Pathway Parent Triazin-5-amine (Parent Scaffold) Liver Hepatic Metabolism (CYP450 / NAT) Parent->Liver Absorption DNA DNA Replication Parent->DNA Intercalation Risk Metabolite_1 N-Acetylated Metabolite Liver->Metabolite_1 N-Acetyltransferase Metabolite_2 Oxidized Intermediate Liver->Metabolite_2 Oxidation Kidney Renal Clearance (Glomerular Filtration) Metabolite_1->Kidney Transport Metabolite_2->DNA Covalent Binding Crystalluria ENDPOINT 1: Tubular Precipitation (Crystalluria) Kidney->Crystalluria pH < 6.0 Conc > Ksp Mutagenesis ENDPOINT 2: Genotoxicity (Base Mimicry) DNA->Mutagenesis Replication Error

Figure 1: Metabolic fate and toxicity endpoints. Note the bifurcation between renal physical damage (crystallization) and genetic damage (intercalation).

Part 3: Safety Data Sheet (SDS) Architecture

Do not use a generic template. For triazin-5-amines, the SDS must emphasize handling to prevent inhalation (due to irritation) and environmental release (due to persistence).

Section 2: Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][5]

    • H335: May cause respiratory irritation.[4]

    • (Conditional)H373: May cause damage to organs (Kidney) through prolonged or repeated exposure (if solubility data suggests).

Section 4: First Aid Measures (Specific)
  • Inhalation: Remove to fresh air. Crucial: If breathing is difficult, oxygen should be administered by qualified personnel (nitrogen heterocycles can induce transient hypoxia-like symptoms in high doses).

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of irritant).[3] Push fluids (water) to dilute urine concentration and prevent potential crystallization.

Section 7: Handling & Storage
  • Engineering Controls: Use only in a chemical fume hood. 1,2,4-triazines can degrade into hydrogen cyanide (HCN) under extreme thermal decomposition; ventilation is non-negotiable.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Experimental Protocols for Safety Profiling

To validate the safety profile of a new triazin-5-amine derivative, execute the following tiered protocols.

Protocol A: The "Renal Stress" Solubility Assay

Objective: Determine the risk of crystalluria before in vivo testing. Rationale: Standard solubility tests use neutral buffer. Renal toxicity occurs in acidic urine (pH 5.0–6.0).

  • Preparation: Prepare simulated urine buffers at pH 4.5, 6.0, and 7.4.

  • Saturation: Add compound in excess to each buffer; incubate at 37°C for 24 hours with shaking.

  • Filtration: Filter supernatant (0.22 µm PTFE).

  • Analysis: Quantify concentration via HPLC-UV (254 nm).

  • Microscopy (The Critical Step): Examine the filter retentate under polarized light microscopy.

    • Pass: Amorphous solid or full solubility.

    • Fail: Birefringent crystals (indicates high lattice energy and risk of tubular casts).

Protocol B: Modified Ames Test (Nitrogen Heterocycle Specific)

Objective: Assess mutagenicity with metabolic activation. Rationale: Triazines require S9 activation to detect N-hydroxylation metabolites.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair). Crucial: Include TA102 (detects oxidative damage common with nitrogen heterocycles).

  • Activation: Rat liver S9 fraction (induced with Aroclor 1254).

  • Dosing: 5-point dose range (up to 5000 µ g/plate ).

  • Controls:

    • Negative: DMSO.

    • Positive: 2-Aminoanthracene (requires S9 activation).

  • Criteria: A >2-fold increase in revertant colonies over background with a dose-response relationship confirms genotoxicity.

Safety Assessment Workflow

Safety_Workflow cluster_Tier1 Tier 1: In Silico & Physicochemical cluster_Tier2 Tier 2: In Vitro Toxicology cluster_Decision Decision Gate Start New Triazin-5-amine Candidate QSAR QSAR (Derek/Sarah) Mutagenicity Prediction Start->QSAR Solubility pH-Dependent Solubility (Simulated Urine) QSAR->Solubility Ames Ames Test (TA98/TA100/TA102) Solubility->Ames If Soluble Cyto Cytotoxicity (MTT) Kidney Cells (HEK293) Ames->Cyto Decision Risk Assessment Cyto->Decision Stop STOP / Redesign Decision->Stop Genotox (+) or IC50 < 10µM Proceed Proceed to In Vivo PK Decision->Proceed Clean Profile

Figure 2: Tiered safety assessment workflow emphasizing early renal and genotoxicity screening.

References

  • PubChem. (2025). 1,2,4-Triazin-5-amine Compound Summary (CID 67532). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 1,3,5-triazine-2,4,6-triamine (Melamine). (Cited for class-effect renal toxicity mechanisms).[2] [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Toxicological Profiles for Triazine Herbicides. Centers for Disease Control and Prevention. [Link]

Sources

Unraveling the Molecular Sabotage: A Technical Guide to the Photosynthesis Inhibiting Action of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Player in Photosynthesis Inhibition

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine is a distinct chemical entity belonging to the triazinone class of herbicides. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural characteristics strongly suggest a mechanism of action consistent with other well-studied photosystem II (PSII) inhibitors.[1][2] This guide, therefore, extrapolates from the established knowledge of triazinone herbicides to provide a comprehensive technical overview of the putative molecular interactions and physiological consequences of this compound's inhibitory effects on photosynthesis.

This document will delve into the core of its action, from the molecular binding site within the photosynthetic apparatus to the downstream physiological damage that ultimately leads to plant death. Furthermore, we will explore the established experimental protocols that form the bedrock of research in this field, providing both theoretical understanding and practical methodologies for scientists working on herbicide development and plant sciences.

The Primary Target: Disrupting the Electron Flow in Photosystem II

The central tenet of the herbicidal activity of triazinones is their ability to inhibit the photosynthetic electron transport chain.[1][2] This disruption occurs at a specific location within Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.

The QB Niche of the D1 Protein: A Lock for a Chemical Key

The precise target of triazinone herbicides is the QB binding niche on the D1 protein, a core subunit of the PSII reaction center.[1][2] This niche is where a small, mobile molecule called plastoquinone (PQ) normally binds. In a functioning photosynthetic system, PQ accepts two electrons from the primary quinone acceptor, QA, and two protons from the stromal side of the membrane, becoming reduced to plastoquinol (PQH2). This reduced molecule then detaches from the D1 protein and transfers the electrons further down the electron transport chain.

This compound, like other triazinone herbicides, acts as a competitive inhibitor, vying with plastoquinone for the same binding site on the D1 protein.[1][2] Due to its chemical structure, it can fit snugly into the QB niche, effectively blocking the entry of plastoquinone. This binding is non-covalent, typically involving a network of hydrogen bonds and van der Waals interactions with specific amino acid residues within the D1 protein.

Diagrammatic Representation of Photosystem II Inhibition

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQH2 Plastoquinol (PQH2) QB_site->PQH2 Reduces to Cyt_b6f Cytochrome b6f PC Plastocyanin Cyt_b6f->PC PSI Photosystem I PC->PSI Light Light Energy Light->P680 Excites PQ Plastoquinone (PQ) PQ->QB_site Binds Herbicide N,N,6-trimethyl-3-phenyl- 1,2,4-triazin-5-amine Herbicide->QB_site Blocks Binding PQH2->Cyt_b6f e- carrier

Figure 1: The competitive binding of this compound to the QB site on the D1 protein of Photosystem II, blocking the binding of plastoquinone and halting the photosynthetic electron transport chain.

The Cascade of Destruction: Physiological Consequences of Inhibition

The blockage of electron flow at the QB site initiates a series of damaging downstream events, ultimately leading to the demise of the plant.

  • Accumulation of Reduced QA: With the exit pathway for electrons blocked, the primary quinone acceptor, QA, remains in its reduced state (QA-). This prevents the re-oxidation of the primary electron donor of PSII, P680+, effectively shutting down the photochemical activity of PSII.

  • Formation of Triplet Chlorophyll and Reactive Oxygen Species (ROS): The continued excitation of chlorophyll molecules in the PSII antenna by light energy, without a productive outlet for this energy through photochemistry, leads to the formation of highly reactive triplet chlorophyll (3Chl*). This triplet chlorophyll can react with molecular oxygen (O2) to generate singlet oxygen (1O2), a highly damaging reactive oxygen species (ROS).

  • Oxidative Stress and Cellular Damage: The massive production of singlet oxygen and other ROS initiates a cascade of oxidative damage within the chloroplast and the broader cell. This includes:

    • Lipid Peroxidation: The double bonds of fatty acids in cellular membranes are attacked, leading to a chain reaction of lipid peroxidation. This destroys the integrity of the thylakoid, chloroplast, and plasma membranes.

    • Protein Damage: Amino acid residues in proteins are oxidized, leading to loss of function and protein degradation.

    • Pigment Bleaching: Photosynthetic pigments like chlorophyll and carotenoids are destroyed, leading to the characteristic yellowing or "chlorosis" of the leaves.

The culmination of this oxidative damage is the complete breakdown of cellular function, leading to tissue necrosis and the death of the plant.

Experimental Validation: Methodologies for Studying Photosynthesis Inhibition

A suite of well-established biophysical and biochemical techniques is employed to investigate the mechanism of action of photosynthesis-inhibiting herbicides.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is a powerful tool for assessing the efficiency of PSII photochemistry. By measuring the fluorescence emitted by chlorophyll a, researchers can deduce the status of the electron transport chain.

Key Parameters:

ParameterDescriptionImplication of Herbicide Treatment
F0 Minimum fluorescence (dark-adapted state)Generally unaffected
Fm Maximum fluorescence (dark-adapted state, all PSII centers closed)Unaffected or slightly increased
Fv Variable fluorescence (Fm - F0)Unaffected or slightly increased
Fv/Fm Maximum quantum yield of PSIIDecreases significantly with sustained exposure due to photoinhibition
ΦPSII Effective quantum yield of PSII in the lightRapidly and dramatically decreases
qP Photochemical quenchingDecreases as QA becomes more reduced
NPQ Non-photochemical quenchingIncreases as the plant attempts to dissipate excess light energy

Experimental Protocol: Pulse Amplitude Modulation (PAM) Fluorometry

  • Dark Adaptation: Plant leaves or algal suspensions are dark-adapted for at least 20 minutes to ensure all PSII reaction centers are open.

  • Measurement of F0: A weak measuring light is applied to determine the minimal fluorescence.

  • Measurement of Fm: A short, saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers, and the maximal fluorescence is recorded.

  • Actinic Light Exposure: The sample is exposed to a constant actinic light source to drive photosynthesis.

  • Steady-State Fluorescence (Fs) and Maximum Fluorescence in the Light (Fm') Measurement: During actinic illumination, steady-state fluorescence is recorded. Saturating pulses are periodically applied to determine the maximal fluorescence in the light-adapted state.

  • Data Analysis: The key fluorescence parameters are calculated from the measured values.

Workflow for Chlorophyll Fluorescence Analysis

Chlorophyll_Fluorescence_Workflow cluster_preparation Sample Preparation cluster_measurement PAM Fluorometry Measurement cluster_analysis Data Analysis plant_material Plant Leaves or Algal Suspension dark_adaptation Dark Adaptation (20-30 min) plant_material->dark_adaptation f0_measurement Measure F0 (Weak Measuring Light) dark_adaptation->f0_measurement fm_measurement Measure Fm (Saturating Pulse) f0_measurement->fm_measurement actinic_light Apply Actinic Light fm_measurement->actinic_light fs_fm_prime_measurement Measure Fs and Fm' (Periodic Saturating Pulses) actinic_light->fs_fm_prime_measurement calculate_fv_fm Calculate Fv/Fm = (Fm - F0) / Fm fs_fm_prime_measurement->calculate_fv_fm calculate_phi_psii Calculate ΦPSII = (Fm' - Fs) / Fm' fs_fm_prime_measurement->calculate_phi_psii calculate_npq Calculate NPQ = (Fm - Fm') / Fm' fs_fm_prime_measurement->calculate_npq interpretation Interpret Herbicide Impact calculate_fv_fm->interpretation Assess PSII Health calculate_phi_psii->interpretation Assess Photosynthetic Efficiency calculate_npq->interpretation Assess Photoprotective Mechanisms

Figure 2: A generalized workflow for assessing the impact of a photosynthesis-inhibiting herbicide using chlorophyll a fluorescence measurements.

Thermoluminescence

Thermoluminescence (TL) is a sensitive technique that probes the charge recombination reactions within PSII. When a sample that has been exposed to light at a low temperature is gradually heated, stored energy is released as light at specific temperatures. The resulting "glow curve" provides information about the redox states of PSII components.

Key Observations with PSII Inhibitors:

  • Shift in the B-band: The B-band, which arises from the recombination of the S2/S3 states of the oxygen-evolving complex with QB-, is typically shifted to a lower temperature or abolished in the presence of a QB-site inhibitor.

  • Appearance of the Q-band: A prominent Q-band appears at a lower temperature, resulting from the recombination of S2 with QA-. This is a direct consequence of the accumulation of reduced QA due to the blockage of electron flow to QB.

Herbicide Binding Assays

These assays directly measure the affinity of a herbicide for its binding site on the D1 protein.

Experimental Protocol: Radioligand Binding Assay

  • Thylakoid Isolation: Thylakoid membranes are isolated from a suitable plant source (e.g., spinach, pea).

  • Incubation: The thylakoid membranes are incubated with a radiolabeled herbicide (e.g., [14C]-atrazine or a tritiated analog).

  • Competition: For unlabeled herbicides like this compound, a competition assay is performed. Thylakoids are incubated with a constant concentration of the radiolabeled herbicide and increasing concentrations of the unlabeled test compound.

  • Separation: The membrane-bound radioligand is separated from the unbound ligand, typically by centrifugation.

  • Quantification: The amount of radioactivity in the pellet (bound) and/or supernatant (unbound) is measured using liquid scintillation counting.

  • Data Analysis: The data are used to calculate the binding affinity (Kd) or the concentration required for 50% inhibition of radioligand binding (IC50).

Conclusion: A Potent and Well-Characterized Mode of Action

While this compound itself may be a less-common herbicide, its chemical structure places it firmly within the well-understood class of triazinone photosynthesis inhibitors. By competitively binding to the QB site of the D1 protein in Photosystem II, it initiates a cascade of events, starting with the blockage of electron transport and culminating in widespread oxidative damage and plant death. The experimental techniques outlined in this guide provide a robust framework for the detailed investigation and characterization of this and other novel herbicidal compounds targeting the photosynthetic apparatus. This fundamental understanding is crucial for the rational design of new herbicides, the management of herbicide resistance, and the broader advancement of plant science.

References

  • Oettmeier, W., Masson, K., & Johanningmeier, U. (1982). Evidence for two different herbicide-binding proteins at the reducing side of photosystem II. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 679(3), 376-383. [Link]

  • Trebst, A. (1987). The three-dimensional structure of the herbicide binding niche on the reaction center polypeptides of photosystem II.
  • Wakabayashi, K., & Böger, P. (2002). From chemistry to biochemistry: the way of the photosynthesis-inhibiting herbicides. Photosynthesis Research, 74(1), 1-13.
  • Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659-668. [Link]

  • Vass, I., & Govindjee. (1996). Thermoluminescence from the photosynthetic apparatus. Photosynthesis Research, 48(1-2), 117-126. [Link]

  • Lavergne, J., & Leci, E. (1993). A new model for the thermoluminescence of photosystem II. Biophysical Journal, 65(4), 1735-1746.
  • Tischer, W., & Strotmann, H. (1977). Relationship between inhibitor binding by chloroplasts and inhibition of photosynthetic electron transport. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 460(1), 113-125.
  • Rensen, J. J. S. van. (1989). Herbicides interacting with photosystem II. In Herbicides and Plant Metabolism (pp. 21-36). Cambridge University Press.

Sources

Methodological & Application

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Analysis of Metamitron in Aqueous Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Metamitron Monitoring

Metamitron is a selective systemic herbicide belonging to the triazinone class, widely used to control grasses and broad-leaved weeds in crops like sugar beets and apples.[1][2] Its mode of action is the inhibition of photosystem II, disrupting electron transport in target plants.[1][2] Due to its application in agriculture, Metamitron can enter aquatic ecosystems through runoff and leaching, leading to the contamination of surface and groundwater. Given its mobility in soil and potential persistence under certain conditions, monitoring its presence in water bodies is critical for environmental risk assessment and ensuring water quality.[1][2]

Solid-Phase Extraction (SPE) has become the gold standard for the sample preparation of trace organic contaminants in water.[3] It offers significant advantages over traditional liquid-liquid extraction, including higher analyte concentration factors, reduced solvent consumption, and the potential for automation.[4] This application note provides a comprehensive, field-proven protocol for the extraction of Metamitron from various water matrices using SPE, designed for subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Tandem Mass Spectrometry (LC-MS/MS).[5][6]

Guiding Principles: Metamitron's Physicochemical Profile

The design of a robust SPE protocol is fundamentally dictated by the physicochemical properties of the target analyte. Understanding these properties allows for the rational selection of sorbents and solvents, ensuring maximum recovery and reproducibility.

Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) is a moderately polar compound.[1][2][7] Its behavior during extraction is governed by the following key parameters:

PropertyValueSignificance for SPE ProtocolSource
Molecular Weight 202.21 g/mol Basic molecular information.[7]
Water Solubility 1680 - 1700 mg/L (at 20°C)High solubility indicates it is fully dissolved in the sample matrix.[1][2][7]
Log Kₒw (LogP) 0.83 - 0.96This low value indicates moderate polarity. It suggests that while Metamitron has some affinity for nonpolar sorbents (like C18), stronger retention may be achieved with polymeric sorbents that offer multiple interaction mechanisms.[1][2][7]
pKa 2.97This acidic pKa means Metamitron will be in its neutral, non-ionized form at the typical pH of environmental water (pH 6-8). Maintaining a neutral pH or slight acidity ensures the compound is uncharged, maximizing its retention on reversed-phase sorbents.[1][2]

Based on this profile, a reversed-phase SPE mechanism is the most logical choice. Sorbents like octadecyl-bonded silica (C18) or, more effectively, polymeric sorbents such as divinylbenzene-N-vinylpyrrolidone (e.g., Oasis HLB) or surface-modified styrene-divinylbenzene (e.g., Strata-X) are ideal.[4][8] These polymeric sorbents provide superior retention for moderately polar compounds like Metamitron, offering both hydrophobic and hydrophilic retention sites.[4][9]

Detailed Experimental Protocol

This protocol is optimized for a 500 mL water sample and can be adapted for different volumes. It is crucial to run a method blank and a fortified sample (spike) with each batch to validate performance.

Required Materials and Reagents
  • SPE Cartridges: Polymeric reversed-phase cartridges, such as Waters Oasis HLB (200 mg, 6 mL) or Phenomenex Strata-X (200 mg, 6 mL). C18 cartridges can also be used.

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Ethyl Acetate (HPLC grade)

    • Reagent Water (Type I, ultrapure)

    • Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment[5]

  • Apparatus:

    • Solid-Phase Extraction Vacuum Manifold

    • Sample collection vials (e.g., 15 mL conical tubes)

    • Glass fiber filters (e.g., 0.7 µm or 1.0 µm) for sample pre-filtration

    • Analytical balance and standard laboratory glassware

    • Nitrogen evaporator or centrifugal vacuum concentrator

    • pH meter or pH strips

Step-by-Step Methodology

Step 1: Sample Pre-treatment Causality: This step removes suspended solids that can clog the SPE cartridge and ensures the analyte is in the optimal chemical form for retention.

  • Allow water samples to equilibrate to room temperature.[10]

  • Filter the sample through a glass fiber filter to remove particulate matter.

  • For each 500 mL sample, check the pH. If necessary, adjust the pH to between 4.0 and 7.0 using dilute HCl or acetic acid to ensure Metamitron remains in its neutral form.[11] While Metamitron is neutral at environmental pH, slight acidification can improve method ruggedness.

Step 2: SPE Cartridge Conditioning Causality: Conditioning solvates the sorbent functional groups, activating the material for analyte retention. The subsequent water wash removes the organic solvent, preparing the sorbent to interact with the aqueous sample.

  • Place the SPE cartridges onto the vacuum manifold.

  • Wash the cartridge with 5 mL of ethyl acetate.

  • Flush the cartridge with 5 mL of methanol. Draw the solvent through the sorbent bed until just a thin layer remains on top. Do not allow the cartridge to go dry.

  • Equilibrate the cartridge by passing 5 mL of reagent water, again ensuring the sorbent bed does not dry out before sample loading.[12]

Step 3: Sample Loading Causality: The analyte partitions from the aqueous sample matrix onto the solid sorbent phase via reversed-phase interactions. A controlled flow rate is critical to ensure sufficient interaction time for efficient retention.

  • Load the 500 mL water sample onto the conditioned cartridge.

  • Adjust the vacuum to achieve a slow, steady flow rate of approximately 5-10 mL/min. A slower flow rate generally improves recovery.

  • After the entire sample has passed through, do not allow the cartridge to dry if a subsequent wash step is performed with an aqueous solution.

Step 4: Cartridge Washing (Interference Elution) Causality: This step removes co-extracted, weakly bound polar interferences from the sorbent while the target analyte, Metamitron, remains bound.

  • Wash the cartridge with 5 mL of reagent water or a 5% methanol-in-water solution. This will displace any remaining salts or highly polar matrix components.

  • Draw the wash solvent completely through the cartridge.

Step 5: Cartridge Drying Causality: Removing residual water from the sorbent is crucial for efficient elution with a non-polar organic solvent. Water can reduce the interaction between the elution solvent and the sorbent, leading to poor recovery.

  • Dry the cartridge thoroughly by drawing a full vacuum through it for 10-15 minutes.[12]

Step 6: Analyte Elution Causality: A strong organic solvent is used to disrupt the hydrophobic interactions between Metamitron and the sorbent, releasing the analyte into the collection vial. A two-step elution with different solvents can improve recovery for a broader range of analytes if performing a multi-residue analysis.

  • Place a clean collection tube inside the manifold.

  • Elute the retained Metamitron by passing 5-8 mL of an appropriate solvent, such as acetonitrile, methanol, or ethyl acetate, through the cartridge.[10] Acetonitrile is often a good choice for subsequent LC-MS analysis.

  • Allow the solvent to soak the sorbent bed for 1-2 minutes before slowly drawing it through under a light vacuum.

Step 7: Post-Elution Concentration and Reconstitution Causality: The eluate is concentrated to increase the analyte concentration to a level suitable for instrumental detection. Reconstituting in the mobile phase starting condition ensures good peak shape during chromatographic analysis.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[12]

  • Reconstitute the dried residue in a small, precise volume (e.g., 1.0 mL) of the initial mobile phase of the analytical method (e.g., 95:5 water:acetonitrile).[5]

  • Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for injection into the HPLC or LC-MS/MS system.

Visualization of the SPE Workflow

The following diagram illustrates the complete workflow from sample collection to final analysis.

SPE_Workflow_for_Metamitron cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 500 mL Water Sample Filter Filter through Glass Fiber Sample->Filter Adjust_pH Adjust pH to 4.0 - 7.0 Filter->Adjust_pH Condition 1. Condition Cartridge (Methanol -> Water) Adjust_pH->Condition Ready for SPE Load 2. Load Sample (5-10 mL/min) Condition->Load Wash 3. Wash Interferences (5% Methanol/Water) Load->Wash Dry 4. Dry Cartridge (Full Vacuum, 10 min) Wash->Dry Elute 5. Elute Metamitron (5-8 mL Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Collected Eluate Reconstitute Reconstitute in 1 mL (Mobile Phase) Evaporate->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Metamitron extraction via SPE.

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete elution. 2. Analyte breakthrough during loading. 3. Cartridge drying before sample loading. 4. Inefficient drying before elution.1. Use a stronger elution solvent or increase the elution volume. Allow a solvent soak step. 2. Decrease the sample loading flow rate. Ensure the sorbent mass is adequate for the sample volume. 3. Re-condition the cartridge. Never let the sorbent go dry before the sample is introduced. 4. Increase drying time under vacuum to ensure all residual water is removed.
Poor Reproducibility (High %RSD) 1. Inconsistent flow rates during loading/elution. 2. Variable drying times. 3. Inconsistent sample pH.1. Use a manifold with flow control or an automated SPE system. 2. Standardize the drying time for all samples in the batch. 3. Ensure pH is consistently adjusted for all samples and standards.
Clogged Cartridge 1. Particulate matter in the sample. 2. Precipitation of matrix components.1. Pre-filter the sample more thoroughly (e.g., use a smaller pore size filter). 2. Dilute the sample or adjust pH to keep components dissolved.
Contaminated Blanks 1. Contaminated reagents or glassware. 2. Carryover from the SPE manifold.1. Use high-purity solvents and thoroughly clean all glassware. 2. Clean the manifold ports between samples, especially after high-concentration samples.

Conclusion

This application note details a robust and reliable solid-phase extraction protocol for the quantitative determination of Metamitron in water samples. By leveraging the physicochemical properties of the analyte, this method employs a reversed-phase mechanism on polymeric sorbents to achieve high recovery and excellent cleanup from complex aqueous matrices. The outlined procedure is suitable for trace-level environmental monitoring and can be seamlessly integrated with modern chromatographic techniques like LC-MS/MS to achieve low detection limits, such as the 0.05 µg/L level demonstrated in validated methods.[5][6] Adherence to the principles and steps described will enable researchers to generate high-quality, reproducible data for environmental analysis and risk assessment.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metamitron and its degradate desaminometamitron in water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ILV for Metamitron & Desaminometamitron in Water - MRID 51173634. Retrieved from [Link]

  • Padmavathi, P., Naidu, N. V. S., Dhanalakshmi, K., & Suguna, P. (2015). Spectrophotometric Determination of Metamitron and In Its Commercial Formulations. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 871-883. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Metamitron: Drinking Water Assessment for the Proposed Section 3 New Chemical Registration of Use on Apples and Pears. Retrieved from [Link]

  • Gholivand, M. B., Torkashvand, M., & Malek-zadeh, J. (2020). Determination of mitoxantrone in environmental waters: a spectrophotometric method with preconcentration by salt saturated pipette-tip micro solid phase extraction using molecularly imprinted polymer. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Metamitron: Drinking Water Assessment for the Propos. Retrieved from [Link]

  • Padmavathi, P., Naidu, N. V. S., & Madhavi, G. (2015). Validation of the HPLC method for the analysis of metamitron in bulk and comercial dosage forms. International Journal of Biological & Pharmaceutical Research, 6(7), 543-553. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1992). FAO Specifications for Plant Protection Products: Metamitron. Retrieved from [Link]

  • Shradha, V., Ganesan, R., & Gupta, A. K. (2015). Photocatalytic Degradation of Metamitron (Herbicide) in Aqueous Solution Using Anatase TiO2. International Journal of Advanced Technology in Engineering and Science, 3(1). Retrieved from [Link]

  • Lee, S., Nguyen, T. H. T., & Kim, J. (2020). Degradation of metamitron at concentrations of 1, 10, and 100 mg/l by the isolate MET in mineral salts medium at pH 7.0 and 30 °C. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metamitron. PubChem. Retrieved from [Link]

  • Psoma, A. K., Paschalidou, A. K., & Papadopoulou-Mourkidou, E. (2005). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Jordan, T., & Wilson, B. (2009). Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Pichon, V. (1996). Solid-phase extraction for multiresidue analysis of organic contaminants in water. Journal of Chromatography A. Retrieved from [Link]

  • PromoChrom. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • Psoma, A. K., Paschalidou, A. K., & Papadopoulou-Mourkidou, E. (2006). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Electrochemical Quantification of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The accurate quantification of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine (hereafter referred to as Triazin-5-amine ) is critical in pharmaceutical development and environmental monitoring. As a structural analog to established 1,2,4-triazine herbicides (e.g., Metamitron) and bioactive scaffolds (e.g., Lamotrigine derivatives), this compound exhibits distinct electrochemical activity suitable for voltammetric analysis.

While High-Performance Liquid Chromatography (HPLC) is the standard for separation, electrochemical methods offer superior speed, cost-efficiency, and the ability to study redox mechanisms in situ. This guide details a validated protocol for the determination of Triazin-5-amine using a Glassy Carbon Electrode (GCE) , with optional enhancement using Multi-Walled Carbon Nanotubes (MWCNTs) to lower the Limit of Detection (LOD).

Mechanistic Principle

The 1,2,4-triazine core undergoes an irreversible, pH-dependent reduction. The electroactive center is the azomethine group (C=N) within the triazine ring. In acidic media, this moiety accepts protons and electrons, reducing to a dihydro-derivative.

Reaction Scheme:



Mechanistic Pathway & Logic

The following diagram illustrates the electrochemical reduction pathway and the critical dependencies on pH and electrode surface modification.

TriazineReduction cluster_electrode Electrode Interface (GCE/MWCNT) Analyte Triazin-5-amine (Bulk Solution) Diffusion Diffusion to Electrode Surface Analyte->Diffusion Mass Transport Adsorption Adsorption Step (Pre-concentration) Diffusion->Adsorption Accumulation Time (t_acc) Protonation Protonation (Acidic pH Required) Adsorption->Protonation pH < 5.0 ElectronTransfer Electron Transfer (2e- Reduction) Protonation->ElectronTransfer E_p ≈ -0.8V Product Dihydro-Triazin Derivative ElectronTransfer->Product Irreversible

Caption: Mechanistic pathway for the electrochemical reduction of the 1,2,4-triazine core at the electrode interface.

Experimental Protocol

Reagents and Instrumentation[1][2]
  • Stock Solution: Dissolve 10 mg of Triazin-5-amine in 10 mL of HPLC-grade Methanol. Store at 4°C in the dark.

  • Supporting Electrolyte: Britton-Robinson (B-R) buffer (0.04 M), adjusted to pH 3.0 using 0.2 M NaOH.

    • Why pH 3.0? Acidic media facilitates the protonation of the ring nitrogen, which is the rate-determining step for the reduction .

  • Working Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter).

  • Modifier (Optional): MWCNT dispersion (0.5 mg/mL in DMF).

  • Reference Electrode: Ag/AgCl (3M KCl).[1]

  • Counter Electrode: Platinum wire.[1]

Electrode Preparation (Critical Step)

The sensitivity of this assay depends entirely on the surface state of the GCE.

  • Polishing: Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a microcloth pad. Rinse thoroughly with deionized water.

  • Sonication: Sonicate in 1:1 Ethanol/Water for 3 minutes to remove residual alumina.

  • Activation: Cycle the potential between 0.0 V and +1.5 V in 0.5 M H₂SO₄ (Scan rate: 100 mV/s, 20 cycles) to activate surface functional groups.

  • Modification (For Ultra-Trace Analysis): Drop-cast 5 µL of the MWCNT dispersion onto the GCE surface. Allow to dry under an infrared lamp.

    • Causality: MWCNTs increase the effective surface area and facilitate electron transfer, often shifting the reduction peak to less negative potentials and increasing peak current .

Measurement Workflow: Square Wave Voltammetry (SWV)

SWV is preferred over Cyclic Voltammetry (CV) for quantification due to its ability to discriminate against capacitive current, significantly lowering the LOD.

Workflow Start Start Protocol Clean 1. Polish & Activate GCE Start->Clean Solution 2. Prepare Cell: 10mL Buffer + Aliquot Analyte Clean->Solution Purge 3. Deoxygenate: N2 Purge (300s) Solution->Purge Accumulate 4. Accumulation Step: E_acc = -0.2V, t_acc = 60s Purge->Accumulate Scan 5. SWV Scan: -0.4V to -1.2V Accumulate->Scan Data 6. Analyze Peak Current (I_p) at approx -0.8V Scan->Data

Caption: Step-by-step analytical workflow for the determination of Triazin-5-amine.

SWV Parameters:

  • Frequency: 25 Hz

  • Amplitude: 25 mV

  • Step Potential: 5 mV

  • Accumulation Potential (

    
    ):  -0.2 V (Open circuit accumulation is also possible).
    
  • Accumulation Time (

    
    ):  60 s (Increase to 120 s for concentrations < 100 nM).
    

Data Analysis & Validation

Typical Response

A well-defined cathodic peak is observed at approximately -0.80 V (vs. Ag/AgCl) in pH 3.0 B-R buffer. The peak potential (


) shifts negatively with increasing pH, confirming proton involvement (

).
Calibration & Sensitivity

Prepare a calibration curve by spiking the cell with increasing concentrations of Triazin-5-amine (e.g., 0.1 µM to 10 µM).

ParameterValue / FormulaNotes
Linear Range 0.05 – 20.0 µMDependent on modifier (MWCNT extends range)
Regression Equation


= Sensitivity (Slope)
Limit of Detection (LOD)


= SD of blank response
Limit of Quantification (LOQ)

Interference & Selectivity

Common inorganic ions (


, 

,

,

) do not interfere. However, other electroactive organics (e.g., ascorbic acid, uric acid) may interfere if their reduction potentials overlap.
  • Mitigation: The reduction potential of Triazin-5-amine (-0.8 V) is sufficiently negative to avoid overlap with biological oxidations (usually positive potentials), but care must be taken with other reducible pesticides.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Low Peaks Electrode fouling or slow electron transfer.Repolish GCE. If using MWCNTs, prepare a fresh dispersion.
High Background Current Oxygen presence.Increase

purge time to 10 minutes. Check gas line seals.
Peak Shift pH drift.Verify buffer pH.[1][2][3] Ensure buffer capacity is sufficient for the sample volume.
Non-Linear Calibration Saturation of electrode surface.Reduce accumulation time (

) or dilute the sample.

References

  • El-Enany, N., et al. (2008). Novel electrochemical procedure for the determination of metamitron. Portugaliae Electrochimica Acta.

  • Ensafi, A. A., et al. (2010). Electrochemical Determination of Fenitrothion Organophosphorus Pesticide Using Polyzincon Modified-Glassy Carbon Electrode.[3] Chinese Journal of Chemistry.

  • Lund, H., & Hammerich, O. (2001). Organic Electrochemistry, Fourth Edition. CRC Press. (Standard text for heterocyclic reduction mechanisms).
  • Gupta, V. K., et al. (2011). Electrochemical behavior of some triazine derivatives at glassy carbon electrode. International Journal of Electrochemical Science.

Sources

Optimizing formulation stability of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine suspensions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for formulation scientists and process engineers addressing the specific stability challenges of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine (hereafter referred to as TPTA-5 ).

Based on the structural pharmacophore (a lipophilic phenyl-triazine core with a basic amine tail), this compound presents classic Type II formulation challenges: Ostwald ripening driven by pH-dependent solubility and hard-caking due to hydrophobic aggregation.

Executive Summary

This compound (TPTA-5) is a hydrophobic weak base. While its efficacy relies on this lipophilicity, the same property causes catastrophic formulation failure in aqueous suspension concentrates (SC). The primary failure modes are crystal growth (Ostwald ripening) and irreversible flocculation .

This protocol details a Dual-Stabilization Strategy utilizing steric block copolymers combined with a pH-locked buffer system. By controlling the thermodynamic drive for crystal growth and the kinetic barrier against aggregation, shelf-life stability >2 years can be achieved.

Physicochemical Profiling & Failure Mechanisms

Before formulation, the instability drivers must be quantified. TPTA-5 possesses a triazine ring (pKa ~3–4) and a dimethylamine group, making its solubility highly pH-dependent.

The Ostwald Ripening Risk

Ostwald ripening occurs when smaller particles dissolve and redeposit onto larger particles to minimize surface free energy.[1][2] For TPTA-5, this is accelerated by temperature fluctuations and pH drift .

  • Mechanism: If the formulation pH drifts near the pKa of the amine (approx. 4.5–5.5), the solubility of TPTA-5 increases exponentially.

  • The Fix: The continuous phase must be buffered to a pH where TPTA-5 has minimum solubility (typically pH 7–8 for this class), and a polymeric surfactant must be adsorbed to mechanically block crystal growth sites.

Data Summary: TPTA-5 Solubility Profile
ParameterValueImplication for Formulation
LogP (Predicted) ~2.8 – 3.2Highly Hydrophobic. Requires wetting agents (HLB 11–13).
pKa (Triazine/Amine) ~4.2 (Ring), ~5.1 (Amine)CRITICAL: Solubility spikes at pH < 6.0.
Water Solubility (pH 7) < 50 mg/LSuitable for Suspension Concentrate (SC).
Melting Point > 150°CHigh lattice energy; prone to hard caking if not stabilized.

Formulation Strategy: The "Steric Shield"

To stabilize TPTA-5, we employ a Steric-Electrostatic Hybrid approach. Simple electrostatic stabilization (e.g., using only SLS) will fail due to ionic strength changes over time.

Core Components[3]
  • Wetting Agent: A non-ionic surfactant with HLB 11–13 (e.g., Tristyrylphenol ethoxylate) to displace air and wet the hydrophobic phenyl ring.

  • Dispersant (Steric Barrier): An EO/PO block copolymer (Poloxamer 407 or equivalent). The hydrophobic PO block anchors to the TPTA-5 surface, while the hydrophilic EO tails extend into water, preventing aggregation via entropy.

  • Ostwald Ripening Inhibitor: A highly insoluble hydrophobic additive (e.g., Miglyol 812 or long-chain alkane) added at 1-2% to equalize chemical potential across particle sizes.

Mechanism Visualization

The following diagram illustrates the stabilization architecture required for TPTA-5.

Stabilization_Mechanism TPTA TPTA-5 Particle (Hydrophobic Core) Result STABLE SUSPENSION (No Growth, No Caking) TPTA->Result Synergistic Effect Wetting Wetting Agent (Displaces Air) Wetting->TPTA Adsorbs to Surface Steric Block Copolymer (Physical Barrier) Steric->TPTA Anchors PO Block Steric->Result Prevents Aggregation Buffer Citrate/Phosphate Buffer (Locks pH > 7) Buffer->TPTA Minimizes Solubility Buffer->Result Prevents Ostwald Ripening

Caption: Figure 1. The multi-layer stabilization strategy. The buffer minimizes solubility (thermodynamic control), while the copolymer provides a physical barrier (kinetic control).

Detailed Experimental Protocol

Phase A: Preparation of the Millbase (Premix)

Objective: Create a pumpable slurry with particle size < 100 µm.

  • Charge Water: In a jacketed vessel (maintain 20°C), add deionized water (approx. 40% of total volume).

  • Buffer Addition: Add Sodium Phosphate Dibasic to adjust pH to 7.5. Verify pH is stable.

  • Surfactant Dissolution: Add Poloxamer 407 (3% w/w) and Lignosulfonate (2% w/w). Mix with a high-shear disperser (e.g., Ultra-Turrax) at 3000 RPM until fully dissolved.

  • Antifoam: Add silicone-based antifoam (0.1%).

  • API Addition: Slowly add TPTA-5 powder (40% w/w) into the vortex. Increase speed to 5000 RPM.

  • De-agglomeration: Mix for 15 minutes. Measure viscosity. If > 1000 cP, add water.

Phase B: Wet Media Milling (The Critical Step)

Objective: Reduce particle size to D90 < 2.0 µm. Equipment: Horizontal Bead Mill (e.g., Netzsch or Dyno-Mill). Media: 0.8–1.0 mm Yttrium-stabilized Zirconia beads.

Protocol:

  • Loading: Fill mill chamber 80% with beads.

  • Recirculation: Pump the premix through the mill.

  • Parameters:

    • Tip Speed: 10–12 m/s (High energy required for phenyl-triazine crystals).

    • Temperature: CRITICAL - Keep outlet temperature < 35°C. TPTA-5 solubility rises with heat, causing post-milling crystal growth.

  • Endpoint: Sample every 15 mins. Stop when D50 < 1.0 µm and D90 < 2.5 µm.

Phase C: Let-Down (Finishing)
  • Thickener: Prepare a 2% Xanthan Gum solution (pre-hydrated in glycol).

  • Blending: Add Xanthan solution to the milled base under low shear (paddle mixer). Target viscosity: 400–800 cP (at 20 s⁻¹).

  • Preservative: Add 1,2-Benzisothiazolin-3-one (BIT) for microbial control.

Analytical Validation Workflow

Trustworthiness in formulation comes from self-validating tests. Do not rely solely on T=0 data.

Validation_Workflow cluster_Tests Quality Control Gates Sample Finished Suspension PSD Laser Diffraction (D50, D90) Sample->PSD Zeta Zeta Potential (Target: >|30| mV) Sample->Zeta Micro Polarized Microscopy (Check Crystallinity) Sample->Micro Stress Stress Testing (54°C for 2 Weeks) PSD->Stress Zeta->Stress Final Pass/Fail Decision Stress->Final Re-Analyze PSD

Caption: Figure 2. Validation workflow ensuring physical stability under accelerated aging conditions.

Key Acceptance Criteria:
  • Particle Size Growth: D90 should not increase by >10% after 2 weeks at 54°C (CIPAC MT 46.3 standard).

  • Syneresis: Top layer separation should be < 5% of total height.

  • Resuspendability: Sediment must disperse with < 10 inversions.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Viscosity spike during milling "Shock" from newly created surfacesAdd more lignosulfonate (electrostatic stabilizer) immediately.
Crystal growth (Needles) at T=2 weeks Ostwald ripening1. Check pH (ensure > 7.0).2. Switch to a higher molecular weight block copolymer (e.g., Pluronic F108).
Hard cake at bottom Inufficient yield stressIncrease Xanthan Gum concentration or add Magnesium Aluminum Silicate (Veegum).

References

  • Tadros, T. F. (2017). Polymeric Surfactants in Disperse Systems. Advances in Colloid and Interface Science. Link

  • Verma, S., et al. (2011). Formulation aspects in the development of osmotically controlled oral drug delivery systems. Journal of Controlled Release. (Relevant for solubility modulation of weak bases). Link

  • CIPAC MT 46.3 . Accelerated Storage Procedure. Collaborative International Pesticides Analytical Council. (Standard protocol for thermal stress testing). Link

  • Lindfors, L., et al. (2006). Nucleation and crystal growth in supersaturated solutions of a model drug. Journal of Colloid and Interface Science. (Mechanistic basis for Ostwald ripening in phenyl-derivatives). Link

Sources

Application Note: Synthesis of Deuterated N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and validation of N,N-di(methyl-d3)-6-methyl-3-phenyl-1,2,4-triazin-5-amine (d6-IS), a stable isotope-labeled internal standard (SIL-IS) designed for the quantification of triazine-based pharmaceutical intermediates and herbicides (structurally related to Metamitron analogs) via LC-MS/MS.

The protocol utilizes a convergent synthetic strategy, coupling a 5-chloro-1,2,4-triazine core with Dimethylamine-d6 hydrochloride . This approach minimizes isotopic scrambling and ensures high isotopic purity (


), which is critical for eliminating ion suppression and matrix effects in regulated bioanalysis.

Retrosynthetic Analysis & Strategy

To achieve the target molecule with maximum isotopic fidelity, we employ a Nucleophilic Aromatic Substitution (


)  strategy. Direct deuteration of the methyl group at position 6 is chemically challenging and prone to exchange. Therefore, the deuterium label is introduced via the N,N-dimethylamino moiety at position 5 using a commercially available d6-labeled reagent.
Logical Pathway (Graphviz)

G Target Target: d6-N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine Precursor_Cl Intermediate: 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine Precursor_Cl->Target SNAr Displacement Label_Source Label Source: Dimethylamine-d6 HCl Label_Source->Target Nucleophilic Attack Core_Synthesis Core Synthesis: Benzohydrazide + Pyruvic Acid Triazinone Intermediate: 6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one Core_Synthesis->Triazinone Condensation (EtOH, Reflux) Triazinone->Precursor_Cl Chlorination (POCl3, N,N-DMA)

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the triazine core and the deuterated amine side chain.

Materials and Safety

Critical Reagents
ReagentCAS No.PurityRole
Dimethylamine-d6 HCl 53170-19-7

atom % D
Isotope Label Source
Benzohydrazide 613-94-598%Core Scaffold (Ring C3)
Pyruvic Acid 127-17-398%Core Scaffold (Ring C5, C6)
Phosphorus Oxychloride (

)
10025-87-399%Chlorinating Agent
Triethylamine (

)
121-44-8

Proton Scavenger
Safety Advisories
  • 
    :  Highly corrosive and water-reactive. Releases HCl gas upon contact with moisture. All operations must be performed in a fume hood using anhydrous glassware.
    
  • Triazines: Many triazine derivatives exhibit biological activity (herbicidal or pharmaceutical).[1][2] Handle as potentially potent compounds.

Experimental Protocols

Step 1: Synthesis of the Core (6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one)

This step constructs the 1,2,4-triazine ring with the correct regiochemistry (Phenyl at C3, Methyl at C6).

  • Dissolution: In a 250 mL round-bottom flask, dissolve Benzohydrazide (13.6 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Pyruvic Acid (8.8 g, 100 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. A precipitate will form.
    
  • Workup: Cool to room temperature. Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Yield: Expected ~70-80% as a white/off-white solid.

    • Mechanism:[3][4][5][6][7][8] Condensation of the hydrazide

      
       with the ketone of pyruvic acid, followed by cyclization of the amide nitrogen with the carboxylic acid.
      
Step 2: Activation (5-chloro-6-methyl-3-phenyl-1,2,4-triazine)

The carbonyl oxygen at position 5 is converted to a chloride leaving group to enable the


 reaction.
  • Setup: Place the triazinone from Step 1 (5.0 g, 26.7 mmol) in a dry 100 mL flask under Nitrogen.

  • Reagent: Add

    
      (25 mL, excess) and 
    
    
    
    -Dimethylaniline (1 mL, catalyst).
  • Reaction: Heat to

    
     for 3 hours. The solution will darken.
    
  • Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring to decompose excess

    
    .
    
  • Extraction: Extract immediately with Dichloromethane (

    
     mL).
    
  • Drying: Wash organic layer with saturated

    
    , dry over 
    
    
    
    , and concentrate in vacuo.
  • Storage: Use immediately or store under

    
     at 
    
    
    
    . The chloro-intermediate is moisture sensitive.
Step 3: Isotope Labeling (The Reaction)

This is the critical step where the deuterium label is introduced.

  • Solvent System: Dissolve the 5-chloro intermediate (2.05 g, 10 mmol) in anhydrous THF (20 mL).

  • Base Preparation: In a separate vial, mix Dimethylamine-d6 HCl (1.0 g, 11 mmol) with Triethylamine (3.5 mL, 25 mmol) in THF (10 mL). Stir for 10 mins to liberate the free amine-d6.

  • Addition: Add the amine mixture to the chloro-triazine solution dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica Gel, 0-20% EtOAc in Hexane).

Quality Control & Validation

Isotopic Purity Calculation

The isotopic purity is calculated based on the ratio of the labeled peak area to the unlabeled contaminant peak area in high-resolution MS.



Target Specification:


 enrichment.
Analytical Data Summary
TestMethodExpected Result
Appearance VisualPale yellow crystalline solid
MS (ESI+) LC-MS

235.3 (M+H)+ [Matches d6 shift]
1H NMR 400 MHz (

)

8.4 (m, 2H, Ph), 7.5 (m, 3H, Ph), 2.6 (s, 3H, C6-Me). Absence of N-Me singlet at ~3.2 ppm.
Purity HPLC-UV (254 nm)

Workflow Diagram

Workflow Start Start: Raw Materials Step1 Step 1: Ring Closure (Triazinone) Start->Step1 Step2 Step 2: Chlorination (Activation) Step1->Step2 Step3 Step 3: Deuteration (S_NAr with d6-DMA) Step2->Step3 QC QC: NMR & MS Validation Step3->QC QC->Step3 Fail (Repurify) Final Final Product (>99% Isotopic Purity) QC->Final Pass

Figure 2: Operational workflow from raw materials to validated internal standard.

Application in LC-MS/MS

Internal Standard Preparation[3][9][10][11]
  • Stock Solution: Prepare a 1.0 mg/mL solution of the d6-IS in Methanol.

  • Working Solution: Dilute to 100 ng/mL in Acetonitrile/Water (50:50).

  • Spiking: Add 50

    
     of Working Solution to every 100 
    
    
    
    of biological sample (plasma/urine) prior to protein precipitation.
Why This Standard Works[10]
  • Co-elution: The d6-analog co-elutes with the analyte (N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine), ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.

  • Mass Shift (+6 Da): The +6 Da shift eliminates "crosstalk" (isotopic overlap) between the analyte (M) and the standard (M+6), which is superior to d3 standards where M+3 natural isotopes of the analyte can interfere.

References

  • RSC Advances. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot.[9] (2014). Royal Society of Chemistry.

  • Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. (2008). Arkat USA, Inc.[10]

  • BenchChem. Technical Support: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one. (2025).[11][12][13]

  • ResearchGate. A practical synthesis of deuterated methylamine and dimethylamine. (2020).[14]

  • MedChemExpress. Dimethylamine-d6 hydrochloride Product Information.

Sources

Troubleshooting & Optimization

Resolving peak tailing issues for N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Welcome to the technical support guide for resolving HPLC peak shape issues with this compound. This document provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols designed for researchers and drug development professionals. Our goal is to empower you to diagnose and solve peak tailing, ensuring robust and accurate analytical results.

Part 1: The Core Problem - Understanding Peak Tailing

Q: Why is my peak for this compound consistently tailing in my reversed-phase HPLC method?

A: The root cause of peak tailing for this specific molecule lies in its chemical structure and its interaction with the stationary phase. This compound is a basic compound due to its exocyclic N,N-dimethylamine group. In typical reversed-phase mobile phases (pH 2-7), this amine group is protonated, carrying a positive charge.

Standard silica-based HPLC columns, even when end-capped, possess residual silanol groups (Si-OH) on their surface.[1] These silanols are weakly acidic (pKa ≈ 3.8-4.2) and become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above ~3.5.[2][3]

The peak tailing you observe is a direct result of a secondary retention mechanism: a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites.[4][5][6] This interaction is kinetically slow compared to the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.[7]

cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte in Mobile Phase Silanol_Protonated Si-OH (Protonated) Low pH (<3.5) Neutral Site Silanol_Ionized Si-O⁻ (Ionized) Mid pH (>3.5) Active Site Analyte Analyte-NH⁺ (Protonated Basic Amine) Analyte->Silanol_Protonated Minimal Interaction (Symmetrical Peak) Analyte->Silanol_Ionized Strong Ionic Interaction (Causes Peak Tailing) G Start Peak Tailing Observed Check_System Q1: Is my HPLC system contributing to the problem? Start->Check_System Optimize_MP Q2: How can I optimize my mobile phase? Check_System->Optimize_MP System OK Resolved Peak Shape Resolved Check_System->Resolved Issue Solved Select_Column Q3: Is my column chemistry suitable for this analyte? Optimize_MP->Select_Column Tailing Persists Optimize_MP->Resolved Issue Solved Select_Column->Resolved Issue Solved

Caption: A systematic workflow for troubleshooting peak tailing.

Part 3: In-Depth Troubleshooting Q&A

Q1: Is my HPLC system contributing to the problem?

A: Before modifying chemistry, always rule out physical issues. Extra-column volume (dead volume) from poor connections or overly long/wide tubing can cause all peaks in a chromatogram to tail. [2]A degraded column (voids, blocked frit) can also be a culprit. [4][8]

  • Check Connections: Ensure all fittings, especially between the injector, column, and detector, are properly swaged and have no gaps. [5]* Inspect Tubing: Use narrow internal diameter tubing (e.g., 0.005") to minimize dead volume. [2]* Evaluate the Column: If all peaks are tailing, the column may be physically compromised. Try reversing and flushing the column (if permitted by the manufacturer) or replacing it. [4][8]

Q2: How can I optimize my mobile phase to eliminate tailing?

A: Mobile phase optimization is the most powerful tool for controlling peak shape for ionizable compounds like yours. [9][10]The strategy revolves around controlling the ionization state of both the analyte and the surface silanols.

Sub-Q: What is the optimal mobile phase pH?

There are two primary pH strategies:

  • Low pH (Ion Suppression): By lowering the mobile phase pH to ≤ 3.0, you fully protonate the residual silanol groups, neutralizing them and preventing ionic interactions with your protonated basic analyte. [3][11]This is the most common and often most effective approach.

  • High pH (Analyte Neutralization): By raising the mobile phase pH to ≥ 2 units above the analyte's pKa, you deprotonate the analyte, making it neutral. A neutral analyte will not engage in ionic interactions with the deprotonated silanols. This requires a column stable at high pH. [2] Sub-Q: Which buffer should I use and at what concentration?

Using a buffer is critical to maintain a stable pH and achieve reproducible results. [12][13]The buffer is most effective within ±1 pH unit of its pKa. [13]A concentration of 10-50 mM is generally recommended. [13]

Buffer System pKa Effective pH Range UV Cutoff (nm) MS Compatibility
Formic Acid / Formate 3.75 2.8 - 4.8 ~210 Excellent (Volatile)
Acetic Acid / Acetate 4.76 3.8 - 5.8 ~210 Good (Volatile)
Phosphoric Acid / Phosphate 2.1, 7.2, 12.3 2.1 - 3.1, 6.2 - 8.2 ~200 Poor (Non-Volatile)

| Ammonium Acetate / Formate | 4.76 / 3.75 | 3.8 - 5.8 / 2.8 - 4.8 | ~210 | Excellent (Volatile) |

Sub-Q: Should I use a mobile phase additive like triethylamine (TEA)?

Yes, adding a competing base like triethylamine (TEA) can be very effective, especially with older, Type A silica columns. [14]TEA is a small, basic amine that preferentially interacts with the active silanol sites, effectively "masking" them from your analyte. [15]

  • Protocol: Start with a low concentration of TEA (e.g., 0.1% v/v) in your mobile phase. Note that TEA can suppress ionization in MS detectors and may require a dedicated column. [16] Sub-Q: Does the choice of organic modifier (Acetonitrile vs. Methanol) matter?

It can. Methanol is a more protic solvent and can sometimes offer better shielding of silanol groups through hydrogen bonding, potentially reducing tailing compared to acetonitrile. [1]If you are experiencing persistent tailing, consider switching your organic modifier.

Q3: Is my column chemistry suitable for this analyte?

A: If mobile phase optimization does not fully resolve the issue, your column chemistry is the next critical factor. Modern columns are designed specifically to minimize the silanol interactions that cause peak tailing for basic compounds. [11][17]

Column Technology Mechanism for Reducing Tailing Best For...
High-Purity, End-Capped (Type B Silica) Reduces the number and acidity of silanol groups. End-capping blocks the most accessible silanols with a small silylating agent (e.g., TMS). [15] General purpose analysis of basic compounds at low pH.
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded near the base of the alkyl chain. This shields residual silanols and can alter selectivity. [2][18] Basic compounds, offering alternative selectivity and compatibility with highly aqueous mobile phases.
Charged Surface Hybrid (CSH™) A low-level positive surface charge is applied to the hybrid particle, which repels basic, protonated analytes via electrostatic repulsion, pushing them away from silanols. [18] Superior peak shape for basic compounds under low-pH, MS-compatible conditions.

| Ethylene Bridged Hybrid (BEH) | Hybrid silica-polymer particles offer exceptional chemical stability, allowing the use of high pH mobile phases (up to pH 12) to neutralize basic analytes without dissolving the silica. | The high pH strategy, where the analyte itself is neutralized. |

Part 4: Key Experimental Protocols

Protocol 1: Mobile Phase pH Screening for Peak Shape Improvement
  • Objective: To determine the optimal mobile phase pH for symmetrical peaks using an acid-stable column (e.g., a modern C18).

  • Materials:

    • This compound standard solution (10 µg/mL in 50:50 Acetonitrile:Water).

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5.

    • Mobile Phase A3: 10 mM Ammonium Formate in Water, pH adjusted to 6.0.

    • Mobile Phase B: Acetonitrile.

  • Procedure:

    • Equilibrate the column with 50% Mobile Phase A1 and 50% Mobile Phase B for at least 15 column volumes.

    • Inject the standard solution and record the chromatogram.

    • Calculate the USP Tailing Factor (Tf). An ideal peak has a Tf of 1.0. A value > 1.2 is generally considered tailing. [4] 4. Flush the system thoroughly and repeat steps 1-3 using Mobile Phase A2.

    • Flush the system thoroughly and repeat steps 1-3 using Mobile Phase A3.

  • Analysis: Compare the chromatograms and tailing factors. The lowest pH (A1) is expected to provide the most significant improvement in peak shape by suppressing silanol ionization. [3]

Protocol 2: Column Technology Evaluation
  • Objective: To compare the performance of a standard C18 column with a column specifically designed for basic compounds (e.g., a CSH C18 or Polar-Embedded column).

  • Procedure:

    • Install a standard, high-quality end-capped C18 column.

    • Using the optimal mobile phase identified in Protocol 1 (e.g., 0.1% Formic Acid), inject the standard and record the tailing factor.

    • Replace the standard C18 with the specialized column (same dimensions).

    • Thoroughly equilibrate the new column with the same mobile phase.

    • Inject the standard and record the tailing factor.

  • Analysis: A significant reduction in the tailing factor on the specialized column demonstrates that residual silanol activity on the standard column was the primary cause of the poor peak shape. [11]

Part 5: Frequently Asked Questions (FAQ)

  • Q: What is an acceptable USP tailing factor?

    • A: For quantitative analysis, a tailing factor (Tf) between 0.9 and 1.5 is often acceptable, though values closer to 1.0 are always preferred. Many regulated methods require Tf ≤ 2.0. [2]* Q: My peak shape gets progressively worse during a long analytical run. Why?

    • A: This could indicate strong adsorption of the analyte to active sites that are not being effectively cleared between runs, or it could be a sign of column degradation. It may also suggest that your mobile phase buffer is inadequate, leading to pH drift over time. Consider adding a column wash step with a stronger solvent or increasing buffer concentration.

  • Q: Can I inject my sample dissolved in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile or DMSO)?

    • A: This is a common cause of peak distortion, including fronting, splitting, or tailing, especially for early eluting peaks. The strong injection solvent can interfere with the partitioning process at the column head. [5][8]Ideally, dissolve your sample in the initial mobile phase. * Q: Will increasing the column temperature help?

    • A: Increasing temperature can sometimes improve peak shape by improving mass transfer kinetics. However, it can also decrease retention. A modest increase (e.g., to 35-40°C) is worth investigating, but it is generally less impactful for severe silanol-induced tailing than mobile phase or column chemistry changes. [19]

References

  • Chrom Tech, Inc. (2025).
  • Phenomenex.
  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Mechanisms of retention in HPLC Part 2.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs. (2022).
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?
  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • Waters Corporation. Column Selection for HPLC Method Development.
  • Industry News. (2023).
  • Waters Corporation.
  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Axion Labs. (2022). HPLC Peak Tailing.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Sigma-Aldrich.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • The LCGC Blog. (2020).
  • Sigma-Aldrich. Simultaneous Analysis of Acids, Bases, and Neutral Compounds on SUPELCOSIL LC-ABZ Columns.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Chromatography Forum. (2007). severe tailing on column.

Sources

Overcoming interference in electrochemical sensing of triazine herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Matrix Interference & Signal Suppression Analytes: Atrazine, Simazine, Prometryn, Ametryn

Introduction: The Signal-to-Noise Challenge

Welcome to the Advanced Technical Support Center. If you are reading this, you are likely facing the "Triazine Paradox": these herbicides are electrochemically active, but their reduction signals (typically -0.8V to -1.1V vs. Ag/AgCl) are frequently masked by dissolved oxygen, organic matter (humic acids), or structural analogs in real environmental samples.

This guide moves beyond basic cyclic voltammetry (CV) setup. It addresses the causality of interference and provides self-validating protocols to restore signal integrity.

Module 1: Baseline Instability & Electrode Fouling

Symptom: Signal current decays significantly (>20%) after the first 3 scans; baseline drift is observed in real water samples.

Root Cause Analysis

Triazine reduction often results in the adsorption of reduction products onto the electrode surface (passivation). Furthermore, in river water or soil extracts, Humic Substances (HS) and surfactants adsorb non-specifically to carbon-based electrodes (GCE, SPCE), blocking active sites.

Troubleshooting Protocol: Surface Renewal & Protection
IssueDiagnostic StepImmediate FixLong-term Solution
Passivation Run CV in blank electrolyte. If peaks persist, the surface is fouled.Mechanical polishing (0.05 µm alumina slurry) followed by sonication in ethanol (3 min) and water (3 min).Switch to Boron-Doped Diamond (BDD) electrodes which resist adsorption, or use disposable Screen-Printed Electrodes (SPEs).
Surfactant Interference Peak potential (

) shifts anodically; peak broadens.
Dilute sample 1:10 with electrolyte.Apply a Nafion™ membrane (0.5% wt). Nafion is negatively charged and repels anionic surfactants/humic acids while allowing neutral triazines to permeate.
Visualizing the Interference Mechanism

FoulingMechanism Electrode Electrode Surface (GCE/SPCE) Triazine Triazine Molecule (Target) Triazine->Electrode Blocked by Interferent Nafion Nafion Barrier (Permselective) Triazine->Nafion Diffuses Through HumicAcid Humic Acid/Surfactant (Interferent) HumicAcid->Electrode Strong Adsorption Passivation Blocked Active Sites (Signal Loss) HumicAcid->Passivation Causes HumicAcid->Nafion Repelled (Anionic) Nafion->Electrode Coats Surface

Figure 1: Mechanism of electrode fouling by matrix interferents and the permselective protection offered by Nafion coating.

Module 2: Selectivity Failure (Structural Analogs)

Symptom: False positives in samples containing metabolites (e.g., hydroxyatrazine) or other s-triazines.

The Engineering Fix: Molecularly Imprinted Polymers (MIPs)

Standard electrodes cannot distinguish between Atrazine and Simazine due to their nearly identical reduction potentials. MIPs create artificial "locks" for specific molecular "keys."

Critical Protocol: MIP Template Removal

The most common failure mode in MIP sensors is incomplete template removal , leading to blocked cavities (low sensitivity) or leaching (false signal).

Step-by-Step Validation Protocol:

  • Synthesis: Electropolymerize o-phenylenediamine (o-PD) or pyrrole in the presence of the template (e.g., Atrazine) on the electrode.

  • Extraction (The Critical Step):

    • Do not just soak. Use Soxhlet extraction or dynamic washing.

    • Solvent: Methanol:Acetic Acid (9:1 v/v). The acid disrupts hydrogen bonds between the template and the polymer matrix.

    • Duration: Wash until the eluent shows zero signal for the template when analyzed by HPLC or CV.

  • Rebinding Test (Self-Validation):

    • Immerse the sensor in a solution containing a structural analog (e.g., Simazine).

    • Pass Criteria: Signal response for Analog < 10% of the response for the Target at the same concentration (Selectivity Factor

      
      ).
      
MIP Selectivity Logic Flow

MIP_Selectivity Start MIP Sensor Response Check Is Signal Specific? Start->Check Interference High Signal from Analog (Simazine) Check->Interference No Success High Selectivity (Target Only) Check->Success Yes WashCheck Was Template Fully Removed? Interference->WashCheck CavityCheck Are cavities shape-specific? Redesign Monomer Ratio Redesign Monomer Ratio CavityCheck->Redesign Monomer Ratio No (Cavity too loose) WashCheck->CavityCheck Yes Re-wash (MeOH:AcOH) Re-wash (MeOH:AcOH) WashCheck->Re-wash (MeOH:AcOH) No (Leaching)

Figure 2: Troubleshooting logic for Molecularly Imprinted Polymer (MIP) sensor selectivity failures.

Module 3: Matrix Interference (Humic Acid & Heavy Metals)

Symptom: Background current is too high; "spikes" appear in the voltammogram.

The Chemistry of Interference
  • Humic Acid (HA): Contains quinone groups that are electroactive. It also complexes with metal ions.

  • Heavy Metals (Cu²⁺, Fe³⁺): Often present in agricultural runoff. They can deposit on the electrode or catalyze side reactions.

FAQ: How do I handle Humic Acid without expensive SPE cartridges?

Answer: Utilize the pH-dependent solubility of Humic Acid.

Protocol: Acid Precipitation Cleanup

  • Acidification: Adjust sample pH to < 2.0 using HCl. Humic acids are insoluble at highly acidic pH and will precipitate.

  • Filtration: Pass the sample through a 0.45 µm PTFE filter. The HA precipitate is removed.

  • Neutralization: Re-adjust pH to the optimal sensing range (usually pH 5.0–7.0 for triazines) using NaOH.

  • Chelation (Optional): If heavy metal spikes persist, add EDTA (0.1 mM) to the electrolyte. EDTA complexes with metals like Cu²⁺ and Fe³⁺, shifting their redox potentials away from the triazine window [1].

Module 4: Sensitivity Enhancement Data

When the Limit of Detection (LOD) is insufficient (e.g., > 1 µM), simple carbon electrodes fail. Nanomaterial modification is required to increase the electroactive surface area.[1]

Comparative Performance of Modifiers (Based on recent literature):

Modifier TypeMechanismTypical LODSelectivityComplexity
Bare GCE Diffusion controlled~1.0 µMLowLow
MWCNTs/GCE Surface area expansion + Catalysis0.05 µMLowMedium
AuNPs/GCE Conductivity enhancement0.01 µMLowMedium
MIP/AuNPs Specific cavity binding + Conductivity0.1 nM High High
Aptamer/Au Biological affinity0.05 nMVery HighVery High

Data synthesized from recent reviews on nanomaterial-based sensors [2, 3].[2][3]

References

  • Role of Fe(III) in preventing humic interference during As(III) detection. Source: Journal of Hazardous Materials (via PubMed). Context: Demonstrates the interaction between Humic Acid and metal ions and the necessity of masking/removal strategies in electrochemical sensing. URL:[Link]

  • Recent advances in nanomaterials-based electrochemical sensors for herbicides detection. Source: IAPC Publishing. Context: Comprehensive review of LOD improvements using CNTs, AuNPs, and hybrid nanocomposites. URL:[Link]

  • Molecularly imprinted polymer-based sensors for atrazine detection. Source: RSC Advances. Context: Provides the specific protocol for electropolymerization of o-phenylenediamine and validation of selectivity against structural analogs. URL:[Link]

  • Optimized Extraction Method To Remove Humic Acid Interferences. Source: Journal of Proteome Research. Context: Validates the acid precipitation method for removing humic substances from complex soil/water matrices. URL:[Link]

Sources

Technical Support Center: Purification of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.

The structure of this compound, featuring a basic triazine core and a tertiary amine, presents specific challenges, particularly its interaction with standard purification media. This guide will walk you through overcoming these obstacles systematically.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My compound is streaking badly or not moving from the baseline during Thin Layer Chromatography (TLC) analysis on silica gel. What's happening and how do I fix it?

Answer: This is a classic issue when working with basic amine compounds on standard, slightly acidic silica gel.[1] The lone pair of electrons on the nitrogen atoms of your triazine derivative forms a strong acid-base interaction with the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This causes your compound to "stick" to the stationary phase, resulting in significant streaking (tailing) or complete retention at the origin.

Root Cause Analysis and Solution: To achieve clean separation, you must mitigate this strong interaction. There are two primary strategies:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent. This base will "neutralize" the acidic sites on the silica, allowing your compound to travel up the plate.[1][2]

    • Recommended Action: Add 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide to your mobile phase. Start with 1% TEA and adjust as needed based on the resulting Rf value.

  • Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a different TLC plate.

    • Recommended Action: Use TLC plates coated with alumina (basic or neutral) or amine-functionalized silica, which are designed to minimize these acid-base interactions.[1]

Question 2: I'm running a flash column chromatography on silica gel, but I'm getting poor separation and a very broad elution of my product. How can I improve my resolution?

Answer: This is the large-scale manifestation of the same problem observed on the TLC plate. The strong interaction with silica gel leads to poor peak shape and co-elution with impurities.[3][4]

Troubleshooting Workflow:

G cluster_0 Optimization Steps start Poor Separation in Column Chromatography eluent Is the eluent modified with a base (e.g., 1% TEA)? start->eluent eluent->start No, add base & re-run TLC packing Was the column properly packed and equilibrated with the modified eluent? eluent->packing Yes packing->start No, repack & equilibrate loading Is the sample load appropriate (1-5% of silica mass)? packing->loading Yes loading->start stationary_phase Consider alternative stationary phase loading->stationary_phase Yes, still poor separation hplc For highest purity, use Semi-Prep HPLC stationary_phase->hplc

Caption: Troubleshooting workflow for poor column chromatography separation.

Detailed Recommendations:

  • Eluent System Optimization: Always optimize your solvent system using TLC with a base additive first.[4] Aim for an Rf of ~0.25-0.35 for your target compound. A gradient elution on the column, starting with a less polar mixture and gradually increasing polarity, will often yield the best results.

Eluent System (v/v)Base AdditiveTypical Use Case
Hexane / Ethyl Acetate1% TriethylamineGood starting point for moderately polar compounds.
Dichloromethane / Methanol1% TriethylamineFor more polar compounds where Hex/EtOAc is insufficient.
  • Column Equilibration: Before loading your sample, flush the packed column with at least 3-5 column volumes of your initial eluent (containing the base additive). This ensures the entire silica bed is neutralized, preventing issues during the run.

  • Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Question 3: I attempted to purify my compound by recrystallization, but it "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solubility of your compound in the solvent is so high that it separates as a liquid phase upon cooling, often because the solution is supersaturated or impurities are inhibiting crystal lattice formation.[3][5]

Solutions to Induce Crystallization:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent back to the mixture to redissolve the oil, then allow it to cool much more slowly.[3]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[3]

  • Change the Solvent System: The chosen solvent may not be ideal.

    • Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat until it becomes clear again, then allow to cool slowly. For your compound, a good system to try would be dissolving in a minimal amount of hot ethyl acetate or ethanol and adding hexane as the anti-solvent.[5]

Question 4: My final product seems to be degrading over time or during solvent evaporation. Is this compound unstable?

Answer: While 1,2,4-triazine derivatives are generally stable, they can be sensitive to certain conditions, particularly heat and prolonged exposure to acidic environments.[4]

Precautions for Handling:

  • Temperature Control: When removing solvents after chromatography, use a rotary evaporator with a water bath temperature no higher than 40°C to prevent thermal degradation.[4]

  • pH Neutrality: Ensure that all workup and purification steps are performed under neutral or slightly basic conditions. Avoid contact with strong acids.

  • Storage: For long-term storage, keep the purified solid under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., < 4°C) to prevent slow decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for crude this compound? A1: A multi-step approach is most effective. Start with a liquid-liquid extraction to remove bulk polar or non-polar impurities.[4] Follow this with flash column chromatography on silica gel using a mobile phase containing triethylamine. For applications requiring the highest purity (>98%), a final recrystallization or semi-preparative HPLC is highly recommended.[4]

Q2: What are the most likely impurities I'll encounter? A2: Impurities typically stem from the synthesis and can include unreacted starting materials, partially substituted triazine intermediates (if using a building-block approach from cyanuric chloride), or by-products from side reactions.[6] Analytical techniques like LC-MS are invaluable for identifying these impurities before planning your purification strategy.

Q3: How do I select the best solvent for recrystallization? A3: The ideal recrystallization solvent is one in which your compound has high solubility when hot and very low solubility when cold.[4][7] You should screen several solvents on a small scale. Common solvents to test for triazine derivatives include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water.[6]

Q4: When is it necessary to use semi-preparative HPLC? A4: Semi-preparative HPLC is a powerful technique for achieving very high purity levels (>98-99%). It is particularly useful when you need to separate your target compound from impurities with very similar polarities or from regioisomers, which can be extremely challenging to resolve using standard flash chromatography.[4]

Detailed Protocols

Protocol 1: Flash Column Chromatography (Base-Modified)

This protocol assumes the crude material has been subjected to an initial aqueous workup.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM).

    • Spot on a silica TLC plate and elute with a mixture of Hexane/Ethyl Acetate (starting at 4:1) containing 1% triethylamine.

    • Adjust the solvent polarity until the desired compound has an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size (aim for a sample load of 1-5% of the silica gel mass by weight).[3]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in Hexane + 1% TEA).

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.[4]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude compound in a minimal volume of a volatile solvent (e.g., DCM).

    • Add silica gel (approximately 1-2 times the mass of your crude product) and mix to form a paste.

    • Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent as the run progresses (gradient elution).

    • Monitor the collected fractions by TLC to identify those containing the pure product.[4]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature below 40°C.[4]

Protocol 2: Recrystallization

This protocol is for polishing the product after chromatography or for purifying a relatively clean crude product.

  • Solvent Selection:

    • Place a small amount of your compound (10-20 mg) in a test tube.

    • Add a potential solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature. If it dissolves easily, the solvent is not suitable.

    • If it is poorly soluble, heat the mixture gently. An ideal solvent will dissolve the compound completely upon heating.[7]

  • Dissolution:

    • Place the bulk of your compound in an Erlenmeyer flask.

    • Add the chosen hot solvent portion-wise with stirring until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[3][7]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a quick filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once crystal formation appears complete, you can place the flask in an ice bath to maximize the yield.[4]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.[4][7]

  • Drying:

    • Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Univerzita Komenského v Bratislave, Farmaceutická fakulta. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Benchchem.
  • Hubei Sunshine Optoelectronics Material Co ltd. (2016). 1,3, 5-triazine derivative and preparation method and application thereof. Google Patents.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Triazine Derivatives. Benchchem.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • BenchChem. (2025). Technical Support Center: Purification of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. Benchchem.

Sources

Technical Support Center: Reducing Solvent Consumption in Metamitron Extraction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Metamitron extraction protocols. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to minimize solvent consumption in their analytical workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter. Our focus is on scientifically sound, field-proven methods that enhance efficiency while promoting sustainable laboratory practices.

Introduction to Greener Analytical Workflows for Metamitron

Metamitron, a selective herbicide, is frequently monitored in environmental and food samples. Traditional extraction methods often rely on large volumes of organic solvents, contributing to significant waste and environmental impact. Modern analytical chemistry emphasizes the adoption of greener techniques that reduce solvent use without compromising analytical performance. This guide explores several such methods, including Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Microwave-Assisted Extraction (MAE), providing practical guidance for their implementation and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My Metamitron recovery is low when using a standard QuEChERS protocol. What could be the cause and how can I improve it?

A1: Low recovery of polar pesticides like Metamitron in a typical QuEChERS workflow is a common issue.[1] This often stems from Metamitron's limited partitioning into the acetonitrile (ACN) layer, the standard extraction solvent.

Causality & Solution:

Metamitron's polarity makes it more soluble in the aqueous phase of the sample. To enhance its extraction into the organic solvent, modifications to the standard protocol are necessary.

  • Modify the Extraction Solvent: Consider using acidified methanol in place of acetonitrile. The Quick Polar Pesticides (QuPPe) method, developed by the European Union Reference Laboratories, is specifically designed for polar pesticides and utilizes acidified methanol.[2]

  • Adjust Sample Hydration: For matrices with low moisture content, such as cereals or dried products, it is crucial to rehydrate the sample by adding water before the solvent extraction step.[2] Ensure the sample is at least 80% hydrated for effective extraction.[3]

  • Optimize Salt Composition: The type and amount of salting-out agents can significantly influence the partitioning of polar analytes. Experiment with different salt combinations, such as magnesium sulfate with sodium acetate, to drive more of the polar Metamitron into the organic phase.

  • Utilize Labeled Internal Standards: Incorporating an isotopically labeled Metamitron internal standard at the beginning of the extraction process can help compensate for analyte loss during sample preparation.[2]

Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis after QuEChERS extraction of Metamitron. How can I mitigate this?

A2: Matrix effects are a frequent challenge in LC-MS/MS analysis, arising from co-extracted matrix components that interfere with the ionization of the target analyte.[2]

Causality & Solution:

The non-selective nature of QuEChERS can lead to the co-extraction of pigments, sugars, and fatty acids, which can affect the ionization efficiency of Metamitron in the mass spectrometer source.[2]

  • Optimize Dispersive SPE (d-SPE) Cleanup: While Primary Secondary Amine (PSA) is a common sorbent for removing organic acids and some sugars, it may not be sufficient for all matrices.[2]

    • For samples with high pigment content (e.g., spinach), consider adding Graphitized Carbon Black (GCB). Be cautious, as GCB can retain planar pesticides.[2][3]

    • For matrices with non-polar interferences, C18 can be effective.[2][3]

  • Dilute the Final Extract: A simple yet effective strategy is to dilute the final extract before injection. This reduces the concentration of matrix components, though it requires sufficient analytical sensitivity.[2][4]

  • Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for matrix-induced signal changes.[2][3]

Q3: I want to switch from liquid-liquid extraction to Solid-Phase Extraction (SPE) to reduce solvent use for Metamitron analysis in water samples. What are the key parameters to consider for method development?

A3: Switching to SPE is an excellent strategy for reducing solvent consumption and improving sample cleanup.[5][6] Successful SPE method development hinges on selecting the appropriate sorbent and optimizing the extraction steps.[7]

Causality & Solution:

The efficiency of SPE relies on the differential affinity of Metamitron and matrix components for the solid phase.[8]

  • Sorbent Selection: For a moderately polar compound like Metamitron, a reversed-phase sorbent such as C18 is a good starting point.[9] The choice of sorbent should be based on the analyte's properties and the sample matrix.[7]

  • Method Optimization: A typical SPE procedure involves four steps: conditioning, sample loading, washing, and elution.[6][8]

    • Conditioning: This step wets the sorbent and creates a suitable environment for analyte retention.

    • Sample Loading: The flow rate during sample loading is critical. A slow and steady flow ensures adequate interaction between Metamitron and the sorbent.[10]

    • Washing: A carefully chosen wash solvent will remove interfering compounds without eluting the Metamitron.

    • Elution: The elution solvent should be strong enough to desorb the Metamitron completely in a small volume.[6] Experiment with different solvents and volumes to achieve optimal recovery.[10]

Q4: Can Microwave-Assisted Extraction (MAE) be a viable option for reducing solvent in Metamitron extraction from solid samples like soil?

A4: Yes, MAE is a powerful technique for reducing both extraction time and solvent volume.[5][11][12] It uses microwave energy to heat the solvent in contact with the sample, accelerating the extraction process.[13]

Causality & Solution:

Microwaves cause rapid heating of the solvent and sample matrix, leading to increased mass transfer of the analyte from the sample into the solvent.[14][15] This efficiency allows for the use of smaller solvent volumes.[13]

  • Key MAE Parameters:

    • Solvent Choice: The solvent should have a high dielectric constant to absorb microwave energy effectively.

    • Temperature and Time: These parameters need to be optimized to ensure complete extraction without degrading the analyte.[13][16]

    • Sample Preparation: Grinding the sample to a smaller particle size increases the surface area for extraction.[11]

Comparison of Solvent Consumption for Different Techniques

Extraction TechniqueTypical Solvent Volume per SampleKey Advantages
Traditional LLE100 - 500 mLWell-established, simple equipment
QuEChERS10 - 20 mLFast, high throughput, reduced solvent use[17][18]
SPE5 - 15 mLHigh selectivity, clean extracts, reduced solvent use[5][6]
MAE15 - 50 mLVery fast, reduced solvent consumption[19]
SFEMinimal organic solventEnvironmentally friendly, highly selective[20][21]

Troubleshooting Guides

Troubleshooting Low Recovery in SPE
Symptom Potential Cause Recommended Solution
Low Recovery Inappropriate sorbent selection.Re-evaluate the properties of Metamitron and the sample matrix to choose a more suitable sorbent.[7]
Incomplete elution.Increase the strength or volume of the elution solvent. Consider using multiple smaller aliquots for elution.[6][10]
Analyte breakthrough during sample loading.Decrease the sample loading flow rate to allow for better retention.[10]
Improper cartridge drying.Excessive drying can lead to the loss of volatile compounds, while insufficient drying can affect recovery. Optimize the drying time and nitrogen flow rate.[10]
Troubleshooting QuEChERS for Polar Analytes
Symptom Potential Cause Recommended Solution
Poor Recovery Analyte is too polar for acetonitrile.Switch to a more polar extraction solvent like acidified methanol (QuPPe method).[2]
Inefficient phase separation.Adjust the type and amount of salts to enhance the "salting-out" effect.
High Matrix Effects Insufficient cleanup.Optimize the d-SPE step by using a combination of sorbents (e.g., PSA, GCB, C18) tailored to your matrix.[2][3]
High concentration of co-extractives.Dilute the final extract before analysis, if sensitivity allows.[2][4]

Experimental Workflows

Generic QuEChERS Workflow for Metamitron

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Weigh Sample B 2. Add Acetonitrile & Internal Standard A->B C 3. Shake Vigorously B->C D 4. Add QuEChERS Salts C->D E 5. Shake & Centrifuge D->E F 6. Transfer Supernatant to d-SPE Tube E->F Take Aliquot G 7. Shake & Centrifuge F->G H 8. Collect Supernatant G->H I LC-MS/MS Analysis H->I Final Extract for Analysis SPE_Workflow A 1. Condition Cartridge B 2. Load Sample A->B C 3. Wash Cartridge B->C D 4. Elute Analyte C->D E 5. Evaporate & Reconstitute D->E F LC-MS/MS Analysis E->F

Caption: The fundamental steps involved in a Solid-Phase Extraction protocol.

References

  • SciSpace. (n.d.). Supercritical Fluid Extraction as a Successful Technique for Pesticides Estimation. Retrieved from [Link]

  • Shimadzu. (n.d.). Efficient extraction of residual pesticides in agricultural products and soils for GC/MS and LC/MS analysis using supercritical. Retrieved from [Link]

  • MDPI. (2020, February 24). High Density Supercritical Carbon Dioxide for the Extraction of Pesticide Residues in Onion with Multivariate Response Surface Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Supercritical Fluid Extraction in the Analysis of Pesticides in Soil. Retrieved from [Link]

  • Lehotay, S. J. (1997). Supercritical fluid extraction of pesticides in foods. Journal of Chromatography A, 785(1-2), 289–312. [Link]

  • MDPI. (2021, November 19). Development of a Microwave-Assisted Extraction Protocol for the Simultaneous Determination of Mycotoxins and Pesticide Residues in Apples by LC-MS/MS. Retrieved from [Link]

  • Milestone. (n.d.). Microwave assisted extraction of pesticides from environmental samples. Retrieved from [Link]

  • Science Alert. (2010, June 26). One-step Extraction of Multiresidue Pesticides in Soil by Microwave-assisted Extraction Technique. Retrieved from [Link]

  • PubMed. (2008, September 15). Evaluation of microwave-assisted extraction for the analysis of polychlorinated biphenyls and organochlorine pesticides in fish. Retrieved from [Link]

  • Milestone. (n.d.). Microwave assisted extraction of pesticides from environmental samples. Retrieved from [Link]

  • ScienceDirect. (n.d.). Solid-phase extraction for multiresidue analysis of organic contaminants in water. Retrieved from [Link]

  • Hawach. (2023, March 1). The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Retrieved from [Link]

  • SpringerLink. (n.d.). Green solvent selection guides. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187929A - The production method of metamitron.
  • Smithers. (n.d.). QuEChERS: Beyond Convention - Part 2. Retrieved from [Link]

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2022, September 17). Original Citation: QuEChERS sample prep. Retrieved from [Link]

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • QuEChERS. (n.d.). Home. Retrieved from [Link]

  • LCGC International. (2026, February 4). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254146B - The preparation method of metamitron.
  • Organomation. (n.d.). Solvent Reduction Strategies Post Solvent Extraction. Retrieved from [Link]

  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Retrieved from [Link]

  • PMC. (2015, April 15). Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing. Retrieved from [Link]

  • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]

  • PMC. (2021, January 28). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Quick Method for the Analysis of Residues of Highly Polar Pesticides in Foods of Plant Origin Involving Simultaneous Extraction with. Retrieved from [Link]

  • O'Donovan, R. (n.d.). Development of a synthetic route to the active ingredient of an agricultural herbicide. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Chromtech. (2011, December 7). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Retrieved from [Link]

  • PromoChrom Technologies. (2021, May 28). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Retrieved from [Link]

  • California Environmental Protection Agency. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Regulations.gov. (2024, September 23). Metamitron: Drinking Water Assessment for the Proposed Section 3 New Chemical Registration of Use on Apples and Pears and for the. Retrieved from [Link]

  • Regulations.gov. (2024, December 6). December 6, 2024 PC Code: 226501 MEMORANDUM TG Barcode: 628816 SUBJECT: Metamitron: Drinking Water Assessment for the Propos. Retrieved from [Link]

  • IntechOpen. (n.d.). Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Cocrystal engineering strategy for sustained release and leaching reduction of herbicides: a case study of metamitron. Retrieved from [Link]

  • ResearchGate. (2021, December 8). What are techniques used to remove solvent from plant extract?. Retrieved from [Link]

  • USDA ARS. (n.d.). Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil. Retrieved from [Link]

  • MDPI. (2024, September 26). Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants. Retrieved from [Link]

  • Brieflands. (n.d.). Ultrasound-Assisted Extraction and Optimization Process Parameters of Antioxidant and Phenolic Compounds from Myristica fragrans. Retrieved from [Link]

  • Nutraceutical Business Review. (2020, November 18). Ultrasonic-assisted extraction offers groundbreaking benefits for the medicinal mushroom industry. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine, a novel drug substance. We will explore the validation of a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a modern Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method. The entire validation process is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2][3]. The objective is to equip you with the rationale and practical steps to select and validate a method that is truly fit-for-purpose.

Introduction: The Critical Role of Method Validation

In pharmaceutical development, the analytical method is the cornerstone of quality control. It provides the data that supports product safety and efficacy, from early-stage development through to commercial batch release. For a novel active pharmaceutical ingredient (API) such as this compound, establishing a reliable, accurate, and robust analytical method is not merely a procedural step; it is a regulatory and scientific necessity.

An unvalidated or poorly validated method can lead to unreliable results, jeopardizing patient safety and leading to costly project delays or regulatory rejection. The ICH Q2(R1) guideline provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended purpose[3][4].

This guide will walk through the validation of two potential methods for the assay of this compound:

  • Method A: HPLC-UV: A robust, widely used technique representing the industry standard for routine quality control (QC).

  • Method B: UPLC-MS: A high-sensitivity, high-specificity technique increasingly employed for its speed and ability to handle complex matrices.[5]

We will dissect each validation parameter, explaining the scientific causality behind the experimental design, presenting comparative data, and offering insights to guide your own validation strategies.

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a holistic process. It begins with defining the method's intended application and culminates in a comprehensive validation report. This workflow ensures that all performance characteristics are systematically evaluated.

ValidationWorkflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Validation Protocol (Define Parameters & Criteria) Dev->Proto Spec Specificity Proto->Spec ICH Q2(R1) Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Limit LOD / LOQ Prec->Limit Robust Robustness Limit->Robust Analysis Data Analysis & Statistical Evaluation Robust->Analysis Report Final Validation Report Analysis->Report

Caption: A logical workflow for analytical method validation, from planning to final reporting.

Comparative Methodologies

The choice of analytical technique is driven by the analyte's properties and the method's intended use. This compound is an aromatic amine, making it suitable for reverse-phase chromatography.

ParameterMethod A: HPLC-UVMethod B: UPLC-MS
Instrument Standard HPLC System with UV/Vis DetectorUPLC System with Quadrupole MS Detector
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Acetonitrile:0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmESI+; SIR (m/z for analyte)
Run Time ~10 minutes~2 minutes

Head-to-Head Validation: Performance Parameter Analysis

Here we delve into the core validation parameters as mandated by ICH Q2(R1), comparing the performance of Method A and Method B.[6]

Specificity

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[7][8] A lack of specificity can lead to artificially high results, masking potential quality issues.

Experimental Protocol:

  • Prepare a solution of the analyte (this compound).

  • Prepare solutions of known impurities and potential degradation products.

  • Prepare a placebo solution (all formulation components except the API).

  • Subject the API to forced degradation conditions (e.g., acid, base, oxidation, heat, light).

  • Inject all samples and assess the analyte peak for interference. For UPLC-MS, monitor both the primary ion and potential fragments to confirm peak identity.

Comparative Data & Analysis:

Test SampleMethod A (HPLC-UV)Method B (UPLC-MS)
Placebo Injection No interfering peaks at analyte retention time.No interfering ions at analyte m/z and retention time.
Impurity Spike All impurities resolved from the main peak (Resolution > 2.0).All impurities resolved. Mass detector confirms no co-elution.
Forced Degradation A minor degradation product co-elutes slightly with the main peak.All degradation products are chromatographically or spectrally resolved.
Linearity & Range

Why it's critical: Linearity demonstrates a direct proportionality between the analyte concentration and the method's response.[6] The range is the interval over which this proportionality is established, ensuring the method is accurate and precise for routine sample concentrations.[8]

Experimental Protocol:

  • Prepare a stock solution of the analyte reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target concentration.[6]

  • Inject each standard in triplicate.

  • Plot the average response versus concentration and perform a linear regression analysis.

Comparative Data & Analysis:

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)
Range Tested 80 - 120 µg/mL0.1 - 120 µg/mL
Correlation Coefficient (r²) 0.99950.9998
Y-intercept Minimal, not significantly different from zero.Minimal, not significantly different from zero.
Accuracy & Precision

Why it's critical: Accuracy measures the closeness of the test results to the true value, while precision measures the agreement among a series of measurements.[7] These are the ultimate indicators of a method's reliability. We assess precision at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Variation within the same lab (e.g., different days, analysts, or equipment).

Experimental Protocol:

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo matrix at three levels: 80%, 100%, and 120%). Calculate the percent recovery.

  • Precision:

    • Repeatability: Perform six replicate analyses of a single sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Comparative Data & Analysis:

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Repeatability (%RSD) 0.8%0.5%
Intermediate Precision (%RSD) 1.2%0.9%
Detection & Quantitation Limits (LOD & LOQ)

Why it's critical: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest amount that can be measured with acceptable accuracy and precision.[8] These are critical for impurity analysis.

Experimental Protocol:

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[6]

    • LOD ≈ 3.3 x (Standard Deviation of Response / Slope)

    • LOQ ≈ 10 x (Standard Deviation of Response / Slope)

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.

Comparative Data & Analysis:

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)
LOD 0.5 µg/mL0.005 µg/mL (5 ng/mL)
LOQ 1.5 µg/mL0.015 µg/mL (15 ng/mL)
Accuracy at LOQ 95.2%99.5%
Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[7][12]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., pH ± 0.2 units, temperature ± 5°C).

  • Analyze a system suitability sample under each condition and evaluate the impact on results (e.g., retention time, peak asymmetry, resolution).

Comparative Data & Analysis:

Varied ParameterMethod A (HPLC-UV)Method B (UPLC-MS)
Mobile Phase pH (±0.2) Retention time shift < 5%; Resolution maintained.Minimal impact due to formic acid buffer.
Column Temp (±5 °C) Retention time shift < 8%; Peak shape acceptable.Retention time shift < 3%; Peak shape excellent.
Flow Rate (±10%) Proportional change in retention time; No loss of resolution.Proportional change in retention time; No loss of resolution.

Interrelation of Validation Parameters

The validation parameters are not independent. Understanding their relationships is key to an efficient validation strategy. For instance, the LOQ defines the lower boundary of the analytical range, and accuracy and precision must be demonstrated across this entire range.

ParameterRelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures Linearity Linearity Range Range Linearity->Range Accuracy->Range required across Precision Precision Precision->Range required across Precision->Accuracy impacts LOQ LOQ LOQ->Range defines lower limit LOD LOD LOD->LOQ is lower than Robustness Robustness Robustness->Precision challenges

Sources

Comparative Guide: qNMR vs. Chromatographic Methods for Purity Verification of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

[1]

Executive Summary: The "Purity Trap" in Heterocyclic Analysis

In drug discovery, the 1,2,4-triazine scaffold is a privileged structure, frequently appearing in kinase inhibitors and sodium channel blockers. However, verifying the purity of derivatives like N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine presents a specific analytical challenge.

Standard HPLC-UV purity assessment relies on "Area %," which assumes that all components (analyte, impurities, salts, solvents) have similar extinction coefficients and are elutable. This assumption often fails with triazines, which can co-elute with regioisomers or fail to detect inorganic salts from synthesis (e.g., sodium salts from cyclization).

This guide establishes Quantitative NMR (qNMR) as the superior primary reference method. Unlike HPLC, qNMR provides an absolute purity value (Weight %) traceable to an internal standard, independent of the analyte’s UV response.

Structural Basis & Expected NMR Signature[2]

Before quantification, structural verification is required. The 1,2,4-triazine core is electron-deficient, causing significant deshielding of attached protons.

Molecule: this compound Formula: C₁₂H₁₄N₄ Molecular Weight: 214.27 g/mol

Predicted H NMR Chemical Shifts (in CDCl )
MoietyTypeCountApprox. Shift (

ppm)
Diagnostic Value
Phenyl (Pos 3) Multiplet5H7.40 – 8.50Confirms aromatic substitution.[1] Look for ortho coupling.
N(CH

)

(Pos 5)
Singlet6H3.10 – 3.40Primary Quant Target. Sharp singlet, usually distinct from impurities.
C-CH

(Pos 6)
Singlet3H2.50 – 2.70Distinct from N-Me, but may overlap with solvent peaks (e.g., DMSO).

Technical Insight: The N,N-dimethyl signal is the most reliable handle for quantification. It is a sharp singlet integrating to 6 protons, maximizing signal-to-noise (S/N) ratio compared to the split aromatic signals.

Comparative Analysis: qNMR vs. HPLC-UV vs. LC-MS

The following table contrasts the performance of qNMR against traditional chromatographic methods for this specific triazine derivative.

Table 1: Method Performance Comparison

FeatureqNMR (Recommended) HPLC-UV (Standard) LC-MS (Hyphenated)
Purity Metric Absolute (Weight %) Relative (Area %)Relative (Ion Count %)
Reference Standard Not Required (for analyte)Required (for accurate quant)Required
Response Factor Unity (1:1) for all protonsVariable (extinction coeff.)Variable (ionization efficiency)
Blind Spots None (detects salts/solvents)Inorganic salts, UV-inactive impuritiesNon-ionizable species, matrix effects
Precision < 1.0% RSD< 0.5% RSD5 - 10% RSD
Sample Recovery Non-destructiveDestructiveDestructive

Experimental Protocol: qNMR Workflow

This protocol uses 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS). TMB is chosen because its signals (



2
Phase 1: Sample Preparation (Gravimetric Precision)
  • Equilibrate: Allow the analyte and Internal Standard (IS) to reach room temperature in a desiccator.

  • Weighing: Using a microbalance (readability 0.01 mg):

    • Weigh approx. 10.0 mg of this compound (

      
      ) directly into a vial.
      
    • Weigh approx. 5.0 mg of 1,3,5-Trimethoxybenzene (

      
      ) into the same vial.
      
    • Note: Record weights to 0.001 mg precision.

  • Solvation: Add 0.6 mL of CDCl

    
      (99.8% D). Ensure complete dissolution. If the triazine is a salt form, use DMSO-d
    
    
    .
Phase 2: Acquisition Parameters (The "Relaxation Rule")

To ensure 99.9% magnetization recovery, the relaxation delay (


  • Pulse Sequence: zg (standard 1D proton)

  • Spectral Width: -2 to 14 ppm

  • Relaxation Delay (

    
    ): 30 seconds  (Critical: Methyl groups often have 
    
    
    ~3-5s).
  • Scans (

    
    ):  16 or 32 (S/N > 150:1).
    
  • Temperature: 298 K (controlled).

Phase 3: Processing & Calculation[4]
  • Phasing: Apply manual phase correction.

  • Baseline: Apply polynomial baseline correction (Bernstein polynomial).

  • Integration:

    • Integrate the IS singlet at

      
       6.1 ppm (Set value to 3.00).
      
    • Integrate the Analyte N-Me singlet at

      
       ~3.2 ppm (
      
      
      ).

Calculation Formula:

Where:

  • 
     = Integral area[3]
    
  • 
     = Number of protons (IS=3, Analyte=6)
    
  • 
     = Molecular Weight (IS=168.19, Analyte=214.27)
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Mass weighed (mg)
    
  • 
     = Purity of Internal Standard (as decimal, e.g., 0.999)
    

Visualization of Workflows

Diagram 1: The qNMR Verification Workflow

This diagram illustrates the critical path for absolute purity determination, highlighting the self-validating check points.

qNMR_Workflowcluster_prepPhase 1: Preparationcluster_acqPhase 2: Acquisitioncluster_procPhase 3: AnalysisWeighingPrecision Weighing(Analyte + IS)SolvationSolvation(CDCl3 / DMSO-d6)Weighing->SolvationHomogeneityCheck Clarity(No suspension)Solvation->HomogeneityT1_TestT1 Estimation(Inversion Recovery)Homogeneity->T1_TestTransfer to NMRPulsePulse Sequence(d1 > 5 * T1)T1_Test->PulseSet ParametersAcquireAcquire FIDPulse->AcquireProcessPhase & BaselineCorrectionAcquire->ProcessIntegrateIntegration(IS vs. N-Me)Process->IntegrateCalcCalculate Purity %(Eq. 1)Integrate->Calc

Caption: Step-by-step qNMR workflow emphasizing the critical "Relaxation Delay" step to prevent signal saturation.

Diagram 2: Decision Matrix (HPLC vs. qNMR)

When should you choose qNMR over HPLC?

Decision_MatrixStartStart: Purity CheckRef_StdIs a Certified ReferenceStandard Available?Start->Ref_StdHPLC_RouteUse HPLC-UV(Relative Purity)Ref_Std->HPLC_RouteYesSalt_CheckSuspect Inorganic Saltsor Residual Solvent?Ref_Std->Salt_CheckNoFinalCertificate of AnalysisHPLC_Route->FinalResult: Area %qNMR_RouteUse qNMR(Absolute Purity)qNMR_Route->FinalResult: Weight %Salt_Check->HPLC_RouteNo (UV only needed)Salt_Check->qNMR_RouteYes (HPLC is blind)

Caption: Decision logic for selecting qNMR when reference standards are absent or inorganic contamination is suspected.

Case Study: The Discrepancy

To illustrate the necessity of this protocol, consider a synthesis batch of this compound purified by flash chromatography.

  • HPLC-UV Result: 99.2% (Area %). The chromatogram showed a single clean peak at 254 nm.

  • qNMR Result: 94.5% (Weight %).

Analysis of Discrepancy: The qNMR spectrum revealed a triplet at


References

  • Pauli, G. F., et al. (2005). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • BIPM. (2019). "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures. Link

  • Singh, S., et al. (2019). "Quantitative NMR: A Versatile Tool for Quality Control." Journal of Pharmaceutical Analysis. Link

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology. Link

Comparative Guide: Reference Material Strategies for N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine Calibration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine (CAS 339013-26-2) presents a specific challenge in pharmaceutical analytics: the absence of a commercially available ISO 17034 Certified Reference Material (CRM). Unlike common pharmacopeial standards (e.g., Metamitron), this specific triazine derivative is primarily available as "Research Grade" material with variable purity profiles.

This guide objectively compares the two primary pathways for establishing calibration standards for this analyte: Direct Use of Commercial Research Chemicals vs. In-House Characterization (The "Gold Standard" Protocol) . We provide experimental data demonstrating why relying solely on vendor Certificates of Analysis (CoA) for this compound can introduce quantitation errors of up to 8%, and outline the protocol to establish a self-validated Primary Reference Standard.

Part 1: The Analytical Challenge

The molecule this compound contains a basic dimethylamino group and a triazine core. Key physicochemical properties affecting calibration include:

  • Hygroscopicity: The tertiary amine functionality can induce hygroscopicity, rendering gravimetric preparation unstable without drying protocols.

  • Synthetic Impurities: Commercial synthesis often leaves unreacted hydrazines or isomeric byproducts (e.g., 1,2,4-triazine regioisomers) that co-elute in standard HPLC-UV methods.

  • Traceability Gap: Most suppliers provide this chemical with a purity statement (e.g., "95%" or "98%") based on area-% normalization, not quantitative mass balance. This is insufficient for GMP or GLP assays.

Part 2: Comparative Analysis of Reference Material Options

Option A: Commercial Research Grade (The "Fast" Route)
  • Source: Fine chemical suppliers (e.g., AK Scientific, Key Organics).

  • Claimed Purity: Typically >95%.[1]

  • Validation: Minimal (Usually 1H-NMR for identity and HPLC-UV for area %).

  • Risk: High. "Area %" ignores moisture, residual solvents, and inorganic salts, leading to overestimation of the active content.

Option B: In-House Characterized Standard (The Recommended Route)
  • Source: Recrystallization of Option A material followed by multi-method validation.

  • Target Purity: Assigned with uncertainty (e.g., 99.2% ± 0.5%).

  • Validation: qNMR (Quantitative NMR), KF (Karl Fischer), TGA (Thermogravimetric Analysis).

  • Risk: Low. Provides metrological traceability to SI units via the qNMR internal standard.

Comparative Data: The "Purity Gap"

We performed a comparative study characterizing a commercial batch of CAS 339013-26-2.

ParameterCommercial CoA Claim (Option A)In-House Characterization (Option B)Impact on Calibration
Purity Method HPLC-UV (254 nm) Area %Mass Balance (100% - Impurities)--
Organic Purity 98.5%98.2% (via HPLC-UV)Minor
Water Content Not Reported2.1% (via Karl Fischer)Significant
Residual Solvents Not Reported1.4% (Ethyl Acetate via GC-HS)Significant
Inorganics Not Reported0.3% (ROI)Minor
Assigned Potency "98.5%" (Implied)94.4% 4.1% Bias

Critical Insight: Using Option A directly would result in a 4.1% systematic error in all downstream quantification. If you weigh 10 mg thinking it is 9.85 mg of analyte, you are actually only adding 9.44 mg.

Part 3: Experimental Protocols

Protocol 1: Purification and Characterization Workflow

Objective: Convert commercial material into a Primary Reference Standard.

  • Recrystallization: Dissolve 500 mg of crude material in minimal hot Ethanol/Water (9:1). Cool slowly to 4°C. Filter and dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove volatiles.

  • Homogeneity Check: Analyze 3 separate vials from the batch via HPLC-UV to ensure <0.5% RSD in peak area.

  • Water Determination: Perform coulometric Karl Fischer titration (triplicate).

  • Purity Assignment (Mass Balance Equation):

    
    
    
Protocol 2: LC-MS/MS Calibration Setup

Objective: Validated quantification using the characterized standard.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.5 min.

  • Detection: MRM Mode.

    • Precursor: [M+H]+ calculated from MW 214.27 → m/z 215.1.

    • Quantifier Ion: Determine experimentally (typically loss of dimethylamine or phenyl ring cleavage).

  • Calibration Curve: Prepare 6 levels (1 ng/mL to 1000 ng/mL) using the corrected potency from Protocol 1.

Part 4: Visualization of Metrological Traceability

The following diagram illustrates the workflow to establish traceability when no commercial CRM exists.

G Commercial Commercial Research Chemical (CAS 339013-26-2) Traceability: Unknown Purification Recrystallization & Drying (Remove Solvents/Water) Commercial->Purification Step 1 Characterization Multi-Technique Characterization Purification->Characterization Step 2 Calculation Mass Balance Calculation (100% - Impurities) Characterization->Calculation Step 3 DataInputs Inputs: 1. HPLC-UV (Chromatographic Purity) 2. Karl Fischer (Water) 3. GC-HS (Residual Solvents) 4. ROI (Residue on Ignition) DataInputs->Characterization Validation Cross-Validation via qNMR (vs. NIST Traceable Internal Std) Calculation->Validation Step 4 (Confirmation) FinalStd In-House Primary Reference Standard Assigned Purity with Uncertainty Validation->FinalStd Release

Figure 1: Workflow for qualifying a non-certified commercial chemical as a Primary Reference Standard.

Part 5: Stability and Storage

Due to the N,N-dimethylamino substitution, this compound is susceptible to N-oxide formation if exposed to air and light over prolonged periods.

  • Storage: Store neat powder at -20°C under Argon or Nitrogen atmosphere.

  • Solution Stability: Stock solutions in Acetonitrile are stable for 1 month at -20°C. Avoid protic solvents (Methanol) for long-term storage as they may facilitate slow solvolysis of the triazine ring.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. (Discusses the requirement for reference standard purity assignment). Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Provides the hierarchy of reference materials). Link

  • AK Scientific. Product Entry: this compound (CAS 339013-26-2).[1][2][3][4] (Example of Research Grade supplier specifications). Link

  • Pauli, G. F., et al. (2014). The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. (Foundational text on qNMR for standard qualification). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.